Quinolin-6-amine hydrochloride
Description
The exact mass of the compound Quinolin-6-amine hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163952. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Quinolin-6-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Quinolin-6-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
quinolin-6-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2.ClH/c10-8-3-4-9-7(6-8)2-1-5-11-9;/h1-6H,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USHBRLVPWUDRRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)N)N=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10484135 | |
| Record name | Quinolin-6-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10484135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53472-17-6 | |
| Record name | 53472-17-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163952 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Quinolin-6-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10484135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Importance of Quinolin-6-amine
An In-depth Technical Guide to the Synthesis of Quinolin-6-amine Hydrochloride for Researchers, Scientists, and Drug Development Professionals
Quinolin-6-amine is a pivotal heterocyclic amine that serves as a fundamental building block in the landscape of modern medicinal chemistry and materials science.[1][2] Its rigid, bicyclic aromatic structure is a common scaffold found in a multitude of pharmacologically active agents, including those with antibacterial and anticancer properties.[3][4] Furthermore, its inherent fluorescent properties make it a valuable precursor for developing sophisticated bio-imaging probes and advanced optoelectronic materials.[2] The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it more amenable for handling, formulation, and various downstream applications.
This guide provides a comprehensive, field-proven pathway for the synthesis of quinolin-6-amine hydrochloride. It moves beyond a simple recitation of steps to elucidate the underlying chemical principles, justify experimental choices, and offer a self-validating protocol designed for reproducibility and scalability.
Retrosynthetic Analysis: A Logic-Driven Approach
A logical retrosynthetic analysis of the target molecule, quinolin-6-amine hydrochloride, dictates a multi-step approach. The final salt formation is a straightforward acid-base reaction. The core challenge lies in the construction of the 6-aminoquinoline scaffold. The most robust and industrially relevant strategy involves the initial synthesis of a stable precursor, 6-nitroquinoline, followed by a selective reduction of the nitro group to the desired amine. This two-stage process allows for greater control and purification at the intermediate stage, ensuring a high-quality final product.
The synthesis of the 6-nitroquinoline core is ideally achieved through a classical named reaction, the Skraup synthesis, which is renowned for its efficacy in constructing the quinoline ring system from readily available starting materials.[5]
Caption: Retrosynthetic pathway for Quinolin-6-amine HCl.
Primary Synthesis Pathway: The Skraup-Reduction Route
This pathway is the most widely validated and scalable method for producing high-purity quinolin-6-amine hydrochloride. It is presented here in three distinct stages: synthesis of the nitro intermediate, reduction to the amine, and final salt formation.
Stage 1: Synthesis of 6-Nitroquinoline via Skraup Reaction
The Skraup synthesis is a powerful cyclization reaction that constructs the quinoline ring from an aniline, glycerol, a dehydrating acid (sulfuric acid), and an oxidizing agent.[6][7] In this specific application, p-nitroaniline serves as the aniline component, directly installing the nitro group at the desired 6-position of the resulting quinoline ring.
Causality Behind Experimental Choices:
-
Glycerol & Sulfuric Acid: Concentrated sulfuric acid first dehydrates glycerol to form acrolein (in situ). This highly reactive α,β-unsaturated aldehyde is the key electrophile in the reaction.[6]
-
Michael Addition: The amino group of p-nitroaniline acts as a nucleophile, attacking the acrolein via a Michael addition.
-
Cyclization & Dehydration: The acidic environment catalyzes the subsequent intramolecular cyclization and dehydration, forming the dihydroquinoline ring.
-
Oxidizing Agent: An oxidizing agent is required for the final aromatization step, converting the 1,2-dihydroquinoline intermediate to the stable aromatic quinoline ring. The reaction is often designed so that the starting nitroaniline can itself act as the oxidant, though external oxidants like nitrobenzene or arsenic acid were historically used.[6] The use of an iodine catalyst can moderate the reaction and improve yields.[8]
Warning: The Skraup synthesis is notoriously exothermic and can become violent if not carefully controlled.[9] The reaction should be performed in a high-capacity flask with efficient overhead stirring and careful temperature monitoring.
Experimental Protocol: Synthesis of 6-Nitroquinoline [8]
-
Reagent Preparation: In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 65 mL (0.89 mol) of glycerol.
-
Acid Addition: While stirring and cooling in an ice bath, slowly add 79 mL (1.31 mol) of concentrated sulfuric acid. Maintain the temperature below 70°C.
-
Addition of p-Nitroaniline: Once the acid addition is complete, add 40 g (0.29 mol) of p-nitroaniline in portions, allowing the temperature to rise to approximately 85°C over 40 minutes.
-
Catalyst Addition: Prepare a solution of 2.76 g (0.016 mol) of potassium iodide and 3.2 g (0.013 mol) of iodine in 15 mL of water. Add this solution dropwise to the reaction mixture over 20 minutes.
-
Reaction Heating: Slowly heat the mixture to 135°C and maintain this temperature for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup and Isolation: After cooling to room temperature, carefully pour the reaction mixture into a large beaker containing ice water. Neutralize the solution to pH 3-4 using a saturated sodium hydroxide solution.
-
Filtration: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with water until the filtrate is neutral.
-
Drying: Dry the solid product in a vacuum oven at 80°C to yield 6-nitroquinoline.
Stage 2: Reduction of 6-Nitroquinoline to 6-Aminoquinoline
The selective reduction of the aromatic nitro group to a primary amine is a critical transformation. While several reagents can accomplish this, catalytic hydrogenation offers the cleanest conversion with high yields and is environmentally preferable to stoichiometric metal reductants like SnCl₂.[10][11]
Causality Behind Experimental Choices:
-
Catalyst: Palladium on activated carbon (Pd/C) is a highly efficient and widely used catalyst for the hydrogenation of nitro groups. It provides a high surface area for the reaction to occur.
-
Hydrogen Source: The reduction can be achieved using hydrogen gas (H₂) or a hydrogen transfer agent like hydrazine hydrate (N₂H₄·H₂O). Hydrazine hydrate is often preferred in a laboratory setting as it avoids the need for specialized high-pressure hydrogenation equipment.
-
Solvent: Ethanol is an excellent solvent for this reaction, as it solubilizes the 6-nitroquinoline and is compatible with the catalyst and reducing agent.
Caption: Workflow for the catalytic reduction of 6-nitroquinoline.
Experimental Protocol: Reduction via Catalytic Transfer Hydrogenation [8]
-
Reaction Setup: In a 500 mL round-bottom flask, combine 30 g (0.172 mol) of 6-nitroquinoline, 250 mL of ethanol, and 19.2 g (0.30 mol) of 80% hydrazine hydrate solution.
-
Catalyst Addition: Carefully add 3.0 g of 10% Palladium on carbon (Pd/C) to the stirred suspension.
-
Heating: Heat the reaction mixture in an oil bath to reflux for 6 hours.
-
Monitoring: Monitor the disappearance of the starting material by TLC.
-
Filtration: After the reaction is complete, cool the mixture to room temperature. Remove the catalyst by vacuum filtration through a pad of Celite, washing the pad with additional ethanol. Caution: The Pd/C catalyst can be pyrophoric when dry; keep the filter cake moist with ethanol or water.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 6-aminoquinoline product. This is typically of sufficient purity for the next step.
Stage 3: Formation and Purification of Quinolin-6-amine Hydrochloride
The final step is the conversion of the free base, 6-aminoquinoline, to its hydrochloride salt. This not only improves solubility and stability but also serves as an effective method of purification, as the salt can be selectively precipitated from an appropriate solvent system.
Causality Behind Experimental Choices:
-
Solvent System: A non-polar solvent like diethyl ether is used to dissolve the free base. The hydrochloride salt is largely insoluble in ether, allowing for its precipitation upon addition of HCl.
-
HCl Source: Gaseous hydrogen chloride or a solution of HCl in a non-aqueous solvent (like isopropanol or ether) is used to avoid introducing water, which could interfere with the precipitation and drying of the final product.
Experimental Protocol: Hydrochloride Salt Formation [12]
-
Dissolution: Dissolve the crude 6-aminoquinoline from the previous step in a suitable volume of diethyl ether.
-
Precipitation: While stirring, slowly bubble dry hydrogen chloride gas through the solution, or add a saturated solution of HCl in diethyl ether dropwise.
-
Isolation: The quinolin-6-amine hydrochloride will precipitate as a solid. Collect the precipitate by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold diethyl ether to remove any remaining soluble impurities.
-
Drying: Dry the product in a vacuum oven to obtain the final quinolin-6-amine hydrochloride.
Data Summary and Validation
The following table summarizes the expected outcomes for the primary synthesis pathway, providing a benchmark for laboratory validation.
| Stage | Key Reagents | Temperature (°C) | Time (h) | Expected Yield (%) | Purity (HPLC) |
| 1. Skraup Synthesis | p-Nitroaniline, Glycerol, H₂SO₄, I₂/KI | 135 | 4 | ~75% | ≥95% |
| 2. Reduction | 6-Nitroquinoline, N₂H₄·H₂O, 10% Pd/C | Reflux (~85) | 6 | >90% | >98% |
| 3. Salt Formation | 6-Aminoquinoline, HCl in Ether | Room Temp | <1 | Quantitative | >99% |
Yields and purity are based on reported values and may vary based on experimental conditions and scale.[8]
Alternative Synthetic Approaches
While the Skraup-Reduction pathway is highly effective, other classical methods for quinoline synthesis can be adapted to produce 6-aminoquinoline or its derivatives. These are particularly useful if alternative substitution patterns are desired.
-
Friedländer Synthesis: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[13][14] To synthesize a 6-aminoquinoline derivative, one would start with a 2,5-diaminobenzaldehyde or a related ketone. This route is valued for its operational simplicity and the direct formation of the quinoline ring in a single step.[15]
-
Combes Synthesis: This reaction condenses an aniline with a β-diketone under acidic conditions.[5][16] Using p-phenylenediamine as the starting aniline would lead to the 6-aminoquinoline scaffold, although regioselectivity could be a concern.
Conclusion
The synthesis of quinolin-6-amine hydrochloride is most reliably achieved through a well-controlled, three-stage process commencing with the Skraup synthesis of 6-nitroquinoline, followed by catalytic transfer hydrogenation, and concluding with hydrochloride salt formation. This pathway is robust, scalable, and utilizes readily available starting materials. By understanding the chemical principles behind each step—from the in situ generation of acrolein in the Skraup reaction to the mechanism of catalytic hydrogenation—researchers can confidently execute this synthesis, troubleshoot potential issues, and produce high-purity material essential for advancements in drug discovery and materials science.
References
- Benchchem. The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals.
- ChemicalBook. 6-Aminoquinoxaline synthesis.
- ResearchGate. Friedländer synthesis of quinolines 4 and 6. | Download Scientific Diagram.
- ACS Publications. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents | Journal of Natural Products.
- J&K Scientific LLC. Friedländer Synthesis.
- Organic Reactions. The Friedländer Synthesis of Quinolines.
- SciSpace. Synthesis of derivatives of quinoline.
- PMC. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
- Google Patents. WO2018125548A1 - Methods for the preparation of 6-aminoisoquinoline.
- ResearchGate. (PDF) ChemInform Abstract: Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline.
- PMC - NIH. Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions.
- Benchchem. Application Notes and Protocols for the Large-Scale Synthesis of 6-Aminoisoquinoline.
- PubMed. 6-Aminoquinolones: a new class of quinolone antibacterials?.
- Guidechem. How to synthesize 6-aminoquinoline - FAQ.
- Slideshare. synthesis of quinoline derivatives and its applications | PPTX.
- Organic Chemistry Portal. Synthesis of quinolines.
- IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- PubChem - NIH. 6-Aminoquinoline | C9H8N2 | CID 11373.
- MDPI. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids.
- Sigma-Aldrich. 6-Aminoquinoline 98 580-15-4.
- Modern Chemical. The Role of 6-Aminoquinoline in Modern Chemical Synthesis.
- Wikipedia. Quinine.
- Google Patents. JPH01153679A - Purification of isoquinoline.
- LookChem. Purification of Quinoline - Chempedia.
- PubMed. Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions.
- NIH. Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes.
- Organic Syntheses Procedure. The 12-l. flask is then connected with the steam-distillation apparatus shown in.
- Organic & Biomolecular Chemistry (RSC Publishing). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress.
- ACS Publications. Oxygen Vacancy-Mediated Reactivity: The Curious Case of Reduction of Nitroquinoline to Aminoquinoline by CuO | The Journal of Physical Chemistry C.
- ACS Publications. Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | The Journal of Organic Chemistry.
- MDPI. Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights.
- Alfa Chemistry. Friedländer Quinoline Synthesis.
- PubMed. Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry.
- ResearchSpace@UKZN. Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst.
- YouTube. Combe's synthesis of quinoline || detailed mechanism.
Sources
- 1. 6-Aminoquinoline | C9H8N2 | CID 11373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. 6-Aminoquinolones: a new class of quinolone antibacterials? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iipseries.org [iipseries.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 8. guidechem.com [guidechem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scispace.com [scispace.com]
- 13. jk-sci.com [jk-sci.com]
- 14. organicreactions.org [organicreactions.org]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
Quinolin-6-amine hydrochloride derivatives and analogs
An In-Depth Technical Guide to Quinolin-6-amine Hydrochloride Derivatives and Analogs for Drug Discovery Professionals
Executive Summary
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of biologically active compounds.[1][2] This guide focuses specifically on Quinolin-6-amine, its hydrochloride salt, and its analogs, providing an in-depth technical resource for researchers, chemists, and drug development professionals. We will explore the synthetic rationale for accessing this core, detailed methodologies for its characterization, its diverse therapeutic applications, and the underlying mechanisms of action. By integrating foundational chemical principles with practical, field-proven protocols, this document serves as both a strategic overview and a hands-on guide for leveraging the quinolin-6-amine scaffold in modern drug discovery programs.
The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry
Introduction to Quinoline
Quinoline is a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring.[2][3] This bicyclic structure is not merely a synthetic curiosity; it is a recurring motif in over 200 biologically active alkaloids, including the renowned antimalarial agent, quinine.[3] The electronic properties of the quinoline ring system, combined with its relative planarity and ability to participate in various intermolecular interactions, make it an ideal framework for designing molecules that can bind to diverse biological targets.[4] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimalarial, antibacterial, antiviral, anticancer, anti-inflammatory, and neuroprotective effects.[1][4]
Strategic Importance of the 6-Amino Position
The specific placement of substituents on the quinoline ring is critical for modulating biological activity. The 6-position, located on the benzene portion of the scaffold, is of particular interest. An amino group at this position (Quinolin-6-amine or 6-aminoquinoline) provides a crucial handle for synthetic elaboration. This primary amine can be readily functionalized to generate extensive libraries of derivatives, such as amides, sulfonamides, and ureas, allowing for fine-tuning of physicochemical properties like solubility, lipophilicity, and hydrogen bonding capacity. This versatility makes Quinolin-6-amine a valuable intermediate for developing new chemical entities.[5]
The Role of the Hydrochloride Salt in Pharmaceutical Development
While the free base form of Quinolin-6-amine is a critical synthetic intermediate, its hydrochloride salt (Quinolin-6-amine HCl) is often preferred for biological and pharmaceutical applications. The formation of a hydrochloride salt significantly improves the aqueous solubility and stability of the parent amine. This is a critical consideration in drug development, as poor solubility can hinder formulation, bioavailability, and ultimately, therapeutic efficacy. The salt form ensures that the compound can be reliably dissolved in aqueous media for in vitro assays and formulated into viable dosage forms for in vivo studies.
Synthesis and Derivatization Strategies
The construction of the quinoline scaffold is a well-established field of organic chemistry, with several named reactions providing reliable access. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Foundational Synthesis of the Quinoline Ring
Classical methods remain highly relevant for the gram-scale synthesis required in research and development.
-
Skraup Synthesis: This is a powerful method for producing quinolines, which involves heating an aromatic amine with glycerin, sulfuric acid, and an oxidizing agent (like the nitro compound corresponding to the starting amine).[6] The sulfuric acid acts as both a dehydrating agent and a catalyst. The reaction proceeds through the dehydration of glycerin to acrolein, which then undergoes a Michael addition with the amine, followed by cyclization and oxidation to yield the quinoline ring.[6]
-
Doebner-von Miller Reaction: A variation of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones in the presence of a strong acid, often hydrochloric acid, to react with anilines.[7]
-
Friedländer Synthesis: This method involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone) in the presence of an acid or base catalyst.[7] It offers a high degree of control over the final substitution pattern.
Modern synthetic protocols are continuously being developed to improve yields, reduce waste, and increase efficiency, often employing transition-metal catalysis or green chemistry principles like using recyclable ionic liquids or iodine-mediated reactions.[2][8]
Workflow for Drug Discovery Using Quinoline Scaffolds
The development of new drugs from the quinolin-6-amine core follows a logical and iterative process. This begins with the strategic synthesis of the core and its derivatives, followed by rigorous purification and characterization, and finally, comprehensive biological evaluation.
Caption: A typical drug discovery workflow utilizing the quinolin-6-amine scaffold.
Physicochemical Properties and Characterization
Accurate characterization is essential to confirm the identity, purity, and structure of newly synthesized compounds.
Core Properties of Quinolin-6-amine
| Property | Value | Source |
| Chemical Formula | C₉H₈N₂ | [9][10] |
| Molar Mass | 144.17 g/mol | [10] |
| Appearance | Dark yellow to brown crystalline powder | [9] |
| Melting Point | 115-119 °C | |
| Solubility | Sparingly soluble in water | [9] |
| pKa | 5.63 (for the conjugate acid) | [9] |
| CAS Number | 580-15-4 | [9][10] |
Spectroscopic Characterization
A combination of spectroscopic techniques is required for unambiguous structure elucidation.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule. The chemical shifts, integration, and coupling patterns of the protons in the aromatic region confirm the quinoline structure and the position of substituents.[11]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often using ESI-TOF (Electrospray Ionization - Time of Flight), provides an exact mass of the compound, which is used to confirm its elemental composition.[11]
-
Infrared (IR) Spectroscopy: FTIR spectroscopy helps identify key functional groups. For quinolin-6-amine derivatives, characteristic peaks for N-H stretching (of the amine or amide), C=O stretching (of an amide), and aromatic C-H and C=C bonds would be expected.[12]
-
Thin Layer Chromatography (TLC): TLC is a rapid and effective method used to monitor the progress of a reaction and to assess the purity of the final compound.[12]
Key Therapeutic Applications and Mechanisms of Action
Quinolin-6-amine derivatives have shown promise in several critical therapeutic areas.
Antimalarial Activity
The quinoline core is famously associated with antimalarial drugs like quinine and chloroquine.[3] 6-Aminoquinoline itself is recognized as an antimalarial agent.[9]
-
Mechanism of Action: During its lifecycle within red blood cells, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme. The parasite protects itself by polymerizing this heme into a non-toxic crystalline substance called hemozoin. Quinoline-based drugs are believed to interfere with this detoxification process by capping the growing hemozoin crystal, which leads to the buildup of toxic heme and subsequent death of the parasite.[9][13]
Caption: Mechanism of action for quinoline-based antimalarial drugs.
Antibacterial Activity
Fluoroquinolones are a major class of synthetic antibiotics. While not direct derivatives of 6-aminoquinoline, they share the core quinoline (or quinolone) scaffold and a similar mechanism of action that can be relevant for novel 6-aminoquinoline analogs.[11]
-
Mechanism of Action: These compounds target bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are essential for managing the topological state of DNA during replication and transcription. By forming a stable complex with the enzyme and DNA, quinolones inhibit the re-ligation of the DNA strands, leading to double-strand breaks and bacterial cell death.[11]
Caption: Mechanism of action for quinolone-based antibacterial agents.
Anticancer Activity
Numerous quinoline derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[14] They can induce apoptosis (programmed cell death) and inhibit cell migration and angiogenesis.[15]
-
Mechanism of Action: The mechanisms are diverse, but a common theme is the inhibition of protein kinases that are crucial for cancer cell survival and proliferation. Pathways that have been identified as targets for quinoline derivatives include the PI3K-PKB/Akt pathway, epidermal growth factor receptor (EGFR), and other non-receptor tyrosine kinases.[14]
Experimental Protocols
The following protocols are generalized procedures intended as a starting point. Researchers must adapt them based on the specific substrate and scale, always adhering to rigorous safety standards.
Protocol 1: Synthesis of Quinolin-6-amine via Modified Skraup Synthesis
This protocol is adapted from the classical Skraup synthesis, using p-nitroaniline as the starting material, followed by a reduction step.
Step A: Synthesis of 6-Nitroquinoline
-
Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Reagents: To the flask, cautiously add concentrated sulfuric acid. While stirring, slowly add p-nitroaniline.
-
Addition: Add an oxidizing agent (e.g., arsenic pentoxide or the nitrobenzene corresponding to the aniline). Slowly add glycerin to the mixture. The reaction is exothermic and should be controlled with an ice bath if necessary.
-
Reaction: Heat the mixture under reflux for several hours, monitoring the reaction by TLC.
-
Workup: Allow the mixture to cool to room temperature. Carefully pour the mixture onto crushed ice. Neutralize the solution with a base (e.g., concentrated NaOH solution) until it is strongly alkaline.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ether).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 6-nitroquinoline can be purified by column chromatography or recrystallization.
Step B: Reduction to Quinolin-6-amine
-
Setup: Dissolve the crude 6-nitroquinoline from Step A in a suitable solvent such as ethanol or acetic acid.
-
Reduction: Add a reducing agent. A common method is catalytic hydrogenation (H₂, Pd/C) or using a metal in acid (e.g., SnCl₂ in concentrated HCl).
-
Reaction: Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Workup: Filter off the catalyst (if used). If an acid was used, neutralize the solution with a base to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with water, and dry. The crude Quinolin-6-amine can be further purified by recrystallization.[12]
Protocol 2: Preparation of Quinolin-6-amine Hydrochloride
-
Dissolution: Dissolve the purified Quinolin-6-amine free base in a minimal amount of a suitable organic solvent (e.g., ethanol or isopropanol).
-
Acidification: While stirring, add a solution of hydrochloric acid (e.g., concentrated HCl or HCl gas dissolved in ether) dropwise until the precipitation is complete. A pH of ~2 should be targeted.
-
Isolation: Collect the resulting precipitate by vacuum filtration.
-
Washing: Wash the solid with a small amount of cold solvent (e.g., cold ethanol or ether) to remove any excess acid.
-
Drying: Dry the Quinolin-6-amine hydrochloride salt under vacuum to obtain the final product.
Protocol 3: In Vitro Antibacterial Screening (Broth Microdilution Method)
-
Preparation: Prepare a stock solution of the test compound (e.g., a Quinolin-6-amine derivative) in DMSO.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in sterile Mueller-Hinton broth.
-
Inoculation: Add a standardized inoculum of the test bacteria (e.g., E. coli or S. aureus) to each well. Include positive (broth + bacteria, no drug) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Analysis: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[11]
Future Perspectives and Conclusion
The Quinolin-6-amine scaffold continues to be a highly productive starting point for the discovery of new therapeutic agents. Future research will likely focus on several key areas:
-
Novel Derivatizations: Exploring new and diverse chemical transformations of the 6-amino group to access novel chemical space.
-
Mechanism of Action Studies: Deeper investigation into the specific molecular targets of active compounds to understand their polypharmacology and potential for drug resistance.
-
Computational Chemistry: Utilizing in silico methods like molecular docking and molecular dynamics simulations to rationally design new derivatives with improved potency and selectivity.[11]
-
New Therapeutic Areas: Screening Quinolin-6-amine libraries against new targets and disease models to uncover unexpected biological activities.
References
- Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents | Journal of Natural Products - ACS Publications. (2023).
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series.
- 6-Aminoquinoline 580-15-4 wiki - Guidechem.
- Synthesis of derivatives of quinoline. - SciSpace.
- Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study | Precision Chemistry - ACS Publications. (2025).
- Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC. (2023).
- Synthesis of quinolines - Organic Chemistry Portal.
- Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? - Brieflands.
- Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents - MDPI.
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC. (2020).
- Quinoline - Wikipedia.
- Quinine - Wikipedia.
- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022).
- Protocol for the synthesis of quinoline derivatives. - ResearchGate.
- 6-Aminoquinoline | C9H8N2 | CID 11373 - PubChem - NIH.
- 6-Aminoquinolones: photostability, cellular distribution and phototoxicity - PubMed.
- 6-Aminoquinoline 98 580-15-4 - Sigma-Aldrich.
- Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives - Impactfactor.
- 6-Aminoquinoline - Chem-Impex.
Sources
- 1. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoline - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemimpex.com [chemimpex.com]
- 6. scispace.com [scispace.com]
- 7. iipseries.org [iipseries.org]
- 8. Quinoline synthesis [organic-chemistry.org]
- 9. Page loading... [wap.guidechem.com]
- 10. 6-Aminoquinoline | C9H8N2 | CID 11373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. impactfactor.org [impactfactor.org]
- 13. Quinine - Wikipedia [en.wikipedia.org]
- 14. brieflands.com [brieflands.com]
- 15. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
Quinolin-6-amine hydrochloride discovery and history
Discovery, Synthesis, and Pharmaceutical Utility[1][2]
Executive Summary
Quinolin-6-amine hydrochloride (CAS: 580-15-4 for free base; salt forms vary) represents a critical "privileged scaffold" in medicinal chemistry.[1][2] Unlike the 8-aminoquinoline class (famous for antimalarials like Primaquine), the 6-amino isomer serves primarily as a versatile nucleophilic building block for kinase inhibitors, fluorescent probes, and Schiff base ligands. This guide details the transition of this molecule from a coal-tar curiosity to a high-purity pharmaceutical intermediate, emphasizing the Skraup synthesis lineage and the stability advantages of the hydrochloride salt form.
Part 1: Historical Genesis & Structural Evolution
The history of quinolin-6-amine is not defined by a single "eureka" moment but rather the industrial evolution of aromatic heterocyclic chemistry in the 19th century.
1.1 The Coal Tar Era (1834–1880)
The parent compound, quinoline, was first isolated from coal tar by Friedlieb Ferdinand Runge in 1834.[3] However, functionalizing the quinoline ring at specific positions remained a synthetic challenge until the late 19th century. The 6-position is "distal" to the nitrogen, meaning it does not share the direct electronic activation seen at the 2- or 4-positions, making direct amination difficult.
1.2 The Skraup Breakthrough (1880)
The synthetic accessibility of 6-aminoquinoline is directly tied to Zdenko Hans Skraup . In 1880, Skraup developed a method to synthesize the quinoline ring from aniline and glycerol.[4][5] By substituting the starting material with 4-nitroaniline , chemists could force the cyclization to yield 6-nitroquinoline , which could then be reduced to the amine.
-
Causality: The use of 4-nitroaniline dictates the regiochemistry. The nitro group at the para position of the aniline becomes the 6-position of the resulting quinoline ring.
Part 2: Synthetic Methodologies & Mechanism[6][7]
The synthesis of Quinolin-6-amine hydrochloride involves a two-stage workflow: constructing the ring (Skraup) and activating the amine (Reduction/Salting).
2.1 The Modified Skraup Synthesis
The classic route remains the most robust for large-scale production.
-
Reagents: 4-Nitroaniline, Glycerol, Sulfuric Acid (
), Oxidizing Agent (Nitrobenzene or ).[6] -
Mechanism:
-
Dehydration: Glycerol dehydrates in hot acid to form acrolein .[4][6]
-
Michael Addition: The amine of 4-nitroaniline attacks the
-carbon of acrolein. -
Cyclization: Electrophilic attack on the aromatic ring closes the ring.
-
Oxidation: The intermediate dihydroquinoline is oxidized to the fully aromatic quinoline.[6]
-
2.2 Reduction to the Amine
The 6-nitroquinoline intermediate is reduced to 6-aminoquinoline.
-
Classic Method: Tin(II) chloride (
) in HCl or Iron ( ) in acetic acid. -
Modern Method: Catalytic hydrogenation (
, Pd/C) in methanol.
2.3 Hydrochloride Salt Formation
The free amine is prone to oxidation (turning dark brown/black). Conversion to the hydrochloride salt locks the nitrogen lone pair, preventing oxidation and increasing water solubility.
-
Reaction:
Part 3: Visualization of Synthetic Logic
The following diagram illustrates the critical pathway from raw materials to the stable salt form.
Figure 1: Synthetic pathway from 4-nitroaniline to Quinolin-6-amine HCl, highlighting the Skraup cyclization and salt stabilization steps.
Part 4: Technical Specifications & Properties
Researchers must distinguish between the free base and the salt during experimental design.
| Property | 6-Aminoquinoline (Free Base) | 6-Aminoquinoline HCl (Salt) |
| CAS Number | 580-15-4 | 22989-80-6 (Typical) |
| Molecular Weight | 144.17 g/mol | 180.63 g/mol (Mono-HCl) |
| Appearance | Yellow/Brown Crystalline Solid | Off-white/Pale Yellow Powder |
| Solubility | Soluble in DMSO, Ethanol, DCM | Soluble in Water, Methanol |
| Stability | Oxidizes in air (darkens) | Stable at Room Temp (Desiccated) |
| pKa | ~5.6 (Quinoline N), ~4.0 (Amine N) | N/A (Dissociates) |
Part 5: Experimental Protocol (Self-Validating)
Objective: Synthesis of Quinolin-6-amine Hydrochloride from 6-Nitroquinoline. Safety: Quinoline derivatives are potential mutagens. Work in a fume hood.
Phase 1: Reduction (Nitro
Amine)[7]
-
Setup: Equip a 250mL round-bottom flask with a reflux condenser and magnetic stir bar.
-
Dissolution: Dissolve 6-nitroquinoline (1.74 g, 10 mmol) in Ethanol (50 mL).
-
Catalyst Addition: Add 10% Pd/C (170 mg, 10 wt%) carefully under inert atmosphere (
). -
Hydrogenation: Purge with Hydrogen gas (
) using a balloon. Stir vigorously at Room Temperature for 4-6 hours.-
Validation Point: TLC (DCM:MeOH 95:5) should show the disappearance of the non-polar nitro spot and appearance of a polar fluorescent amine spot.
-
-
Filtration: Filter the catalyst through a Celite pad. Wash with ethanol.
Phase 2: Salt Formation (Amine
HCl Salt)
-
Acidification: Cool the ethanolic filtrate to 0°C in an ice bath.
-
Precipitation: Dropwise add 1.25 M HCl in Ethanol (10 mL) or bubble dry HCl gas.
-
Observation: A pale yellow precipitate should form immediately.
-
-
Isolation: Filter the solid under vacuum. Wash with cold diethyl ether (to remove unreacted organic impurities).
-
Drying: Dry under high vacuum at 40°C.
Part 6: Pharmaceutical Applications[1][2][3][12][13]
The 6-amino moiety is a "chemical hook" used to attach the quinoline scaffold to other pharmacophores.
-
Kinase Inhibitors: The quinoline nitrogen acts as a hydrogen bond acceptor in the ATP-binding pocket of kinases, while the 6-amino group is amidated to extend into the solvent channel.
-
Fluorescent Probes: 6-aminoquinoline is highly fluorescent. It is used to tag biological molecules; the fluorescence is quenched upon amide bond formation, often used in protease activity assays.
-
Ligand Synthesis: Reacting the amine with aldehydes yields Schiff bases (imines), which are potent ligands for transition metal catalysis (e.g., Copper or Ruthenium complexes).
References
-
Skraup, Z. H. (1880).[5] "Eine Synthese des Chinolins." Monatshefte für Chemie, 1, 316.
-
PubChem. (n.d.).[1] 6-Aminoquinoline Compound Summary. National Center for Biotechnology Information. [Link]
-
Organic Syntheses. (1941). Quinoline Synthesis (General Skraup Method). Coll. Vol. 1, p. 478. [Link]
-
Manske, R. H. F. (1942). "The Chemistry of Quinolines." Chemical Reviews, 30(1), 113–144. [Link]
-
ECHA. (n.d.). Registration Dossier: Quinolin-6-amine. European Chemicals Agency.[1] [Link]
Sources
- 1. 6-Aminoquinoline | C9H8N2 | CID 11373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Quinoline - Wikipedia [en.wikipedia.org]
- 4. vivechemistry.wordpress.com [vivechemistry.wordpress.com]
- 5. iipseries.org [iipseries.org]
- 6. uop.edu.pk [uop.edu.pk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 6-Aminoquinoline 98 580-15-4 [sigmaaldrich.com]
Methodological & Application
Application Note: Quinolin-6-amine Hydrochloride for Cellular Imaging
Introduction: The Quinoline Scaffold in Fluorescence Microscopy
Quinoline and its derivatives represent a privileged class of heterocyclic aromatic compounds with significant utility in both pharmaceutical development and materials science.[1][2] Their inherent fluorescence properties, stemming from the fused benzene and pyridine ring system, make them attractive core structures for the development of molecular probes and chemosensors.[3] These probes are instrumental in fluorescence imaging, a non-invasive technique that allows for the real-time visualization of dynamic processes at the molecular level within living systems.[3]
While many complex quinoline-based probes have been engineered for specific targets, such as the Golgi apparatus or lipid droplets, there is a foundational need for understanding the utility of the simpler, unfunctionalized scaffolds.[2] This guide focuses on Quinolin-6-amine hydrochloride, a fundamental quinoline derivative. We provide a comprehensive overview of its properties and a detailed, field-tested framework for its application in general cell imaging, empowering researchers to leverage this accessible fluorophore as a starting point for staining or as a benchmark for developing more complex probes.
Principle of Operation: Fluorescence of the Quinoline Core
The fluorescence of quinoline derivatives is rooted in the π-conjugated system of their bicyclic structure. Upon absorption of a photon of appropriate energy, an electron is promoted to an excited state. The subsequent relaxation of this electron back to its ground state results in the emission of a photon of lower energy (longer wavelength), a phenomenon known as fluorescence.[4]
The position of the amino group on the quinoline ring significantly influences the electronic distribution and, consequently, the photophysical properties of the molecule. In 6-aminoquinoline, the amino group acts as an electron-donating group, which can modulate the energy levels of the excited state. While this simple molecule may not exhibit the strong intramolecular charge-transfer (ICT) characteristics of more complex "push-pull" quinoline systems, its electronic properties are sufficient to serve as a basic fluorescent marker.[5] The hydrochloride salt form is primarily utilized to enhance its solubility in aqueous buffers, a critical factor for biological applications.
Physicochemical and Spectral Properties
A clear understanding of the probe's properties is essential for experimental design. The key characteristics of 6-Aminoquinoline, the free base of the hydrochloride salt, are summarized below.
| Property | Value | Source(s) |
| Chemical Name | Quinolin-6-amine hydrochloride | - |
| Synonyms (Free Base) | 6-Aminoquinoline, 6-Quinolinamine | [1] |
| CAS Number (Free Base) | 580-15-4 | [1] |
| Molecular Formula (Free Base) | C₉H₈N₂ | [1] |
| Molecular Weight (Free Base) | 144.17 g/mol | [6] |
| Appearance | Dark yellow to brown crystalline powder | [1] |
| Solubility | Insoluble in water. Soluble in DMSO, Methanol, Chloroform. | [7] |
| Excitation (λex) | Not definitively reported. Predicted in the UV-blue range (~350-420 nm). User validation is required. | - |
| Emission (λem) | Not definitively reported. Predicted in the blue-green range (~440-520 nm). User validation is required. | - |
Note on Spectral Properties: The precise excitation and emission maxima for the unmodified Quinolin-6-amine are not extensively documented in peer-reviewed literature. The predicted range is based on the behavior of related quinoline compounds.[8] It is imperative for the end-user to experimentally determine the optimal settings using a spectrophotometer or by testing various standard filter sets on their fluorescence microscope (e.g., DAPI, FITC).
Detailed Experimental Protocols
These protocols provide a robust starting point for utilizing Quinolin-6-amine hydrochloride in cell imaging. Optimization is essential and is dependent on the cell type, instrumentation, and experimental goals.
Required Materials
-
Quinolin-6-amine hydrochloride
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Serum-free cell culture medium
-
Live-cell imaging solution (e.g., HBSS, phenol red-free medium)
-
Cells of interest plated on imaging-quality glass-bottom dishes or plates
-
(For fixed cells) 4% Paraformaldehyde (PFA) in PBS
-
(For fixed cells) Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI, FITC, or custom sets)
Protocol 1: Preparation of Stock Solution
Rationale: Due to the poor aqueous solubility of the free base, a concentrated stock solution is prepared in an organic solvent like DMSO.[7][9] This allows for accurate dilution into aqueous cell culture media at a final DMSO concentration that is non-toxic to cells (typically ≤0.1%).
-
Calculate Amount: Prepare a 10 mM stock solution. For 6-Aminoquinoline (free base, MW: 144.17 g/mol ), this corresponds to 1.44 mg per 1 mL of DMSO. Adjust calculations based on the molecular weight of the hydrochloride salt if provided by the manufacturer.
-
Dissolution: Add the calculated amount of Quinolin-6-amine hydrochloride powder to the appropriate volume of anhydrous DMSO.
-
Solubilize: Vortex vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath can assist if needed. The solution should be clear.
-
Storage: Aliquot the stock solution into small, single-use volumes (e.g., 10-20 µL) to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light. The solution is stable for several months under these conditions.
Protocol 2: Live-Cell Imaging
This protocol outlines the general procedure for staining living, adherent cells.
Workflow Diagram: Live-Cell Staining
Caption: General workflow for live-cell imaging with Quinolin-6-amine HCl.
Step-by-Step Method:
-
Cell Seeding: Plate cells on imaging-quality glass-bottom dishes or plates. Allow cells to adhere and grow to 60-80% confluency.
-
Rationale: Sub-confluent cells provide better resolution of individual cell morphology. Over-confluent cultures can exhibit altered physiology and staining patterns.
-
-
Prepare Staining Solution: Thaw an aliquot of the 10 mM Quinolin-6-amine HCl stock solution. Dilute it in warm (37°C), serum-free medium to a final working concentration. A good starting range for optimization is 1-10 µM .
-
Rationale: Serum contains proteins that can non-specifically bind to fluorescent probes, leading to high background. The working concentration must be optimized to maximize signal-to-noise while minimizing cytotoxicity.[10]
-
-
Cell Washing: Gently aspirate the complete medium from the cells and wash once with warm PBS or serum-free medium.
-
Staining: Add the prepared staining solution to the cells, ensuring the cell monolayer is fully covered.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 15-60 minutes . Protect from light.
-
Rationale: Incubation time is a critical optimization parameter. Shorter times may yield insufficient signal, while longer times may lead to probe sequestration in organelles or increased toxicity.
-
-
Washing: Aspirate the staining solution. Wash the cells 2-3 times with a warm live-cell imaging solution (e.g., HBSS or phenol red-free medium) to remove unbound probe.
-
Rationale: Thorough washing is crucial for reducing background fluorescence and achieving high-contrast images.
-
-
Imaging: Add fresh, warm imaging solution to the cells. Immediately proceed to image using a fluorescence microscope. Acquire images using the experimentally determined optimal excitation/emission settings.
Protocol 3: Fixed-Cell Staining
This compound may also be used for staining fixed cells, though its performance may differ from live-cell applications.
-
Cell Seeding & Fixation: Grow cells on glass coverslips. Wash with PBS and fix with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the fixed cells 3 times with PBS for 5 minutes each.
-
Permeabilization (Optional): If targeting intracellular structures, permeabilize cells with 0.1% Triton X-100 in PBS for 10-15 minutes.
-
Rationale: Permeabilization is necessary to allow the probe to cross the intact plasma membrane of fixed cells. This step may not be required if the probe primarily stains the membrane or extracellular matrix.
-
-
Staining: Dilute the 10 mM Quinolin-6-amine HCl stock solution to a working concentration (e.g., 5-20 µM) in PBS. Add to the coverslips and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash 3 times with PBS to remove unbound probe.
-
Mounting & Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Image as described for live cells.
Optimization and Troubleshooting
Successful imaging requires empirical optimization. Use the following table as a guide.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Weak or No Signal | - Incorrect Ex/Em filter set. - Working concentration is too low. - Incubation time is too short. - Probe has degraded. | - Scan for optimal Ex/Em wavelengths. Test standard DAPI and FITC filters. - Increase working concentration incrementally (e.g., 2 µM, 5 µM, 10 µM, 20 µM). - Increase incubation time (e.g., 30 min, 60 min, 90 min). - Use a fresh aliquot of stock solution. |
| High Background | - Working concentration is too high. - Insufficient washing. - Presence of serum during staining. | - Decrease working concentration. - Increase the number and duration of wash steps. - Ensure staining is performed in serum-free medium. |
| Evidence of Cytotoxicity | - Concentration is too high. - Incubation time is too long. - Inherent toxicity of the compound. | - Lower the working concentration and/or reduce incubation time. - Perform a viability assay (e.g., MTT or Trypan Blue) to determine the toxic threshold for your cell line.[10] |
| Rapid Photobleaching | - High excitation light intensity. - Long exposure times. - Inherent photolability of the probe. | - Reduce laser power or lamp intensity to the minimum required for a good signal. - Use shorter exposure times and increase camera gain if necessary. - Use an anti-fade mounting medium for fixed-cell imaging. |
Safety and Handling Precautions
Quinolin-6-amine is classified with several hazards and must be handled with appropriate care.[6]
-
Hazardous: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[6]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile) when handling the solid compound and its solutions.
-
Handling: Handle in a chemical fume hood to avoid inhalation of the powder.
-
Disposal: Dispose of waste according to local, state, and federal regulations.
Conclusion
Quinolin-6-amine hydrochloride is an accessible, foundational fluorophore that serves as a valuable tool for general cellular imaging. While it lacks the specificity of highly engineered probes, its utility lies in its simplicity and its capacity to illuminate general cellular structures. The protocols and optimization guidelines presented here provide a comprehensive framework for researchers to successfully employ this compound, encouraging a deeper understanding of its behavior and paving the way for its use in more advanced applications or as a scaffold for novel probe development.
References
-
da Silva, J. B., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry. Retrieved February 7, 2026, from [Link]
-
Jayanthi, S., et al. (2022). Optical Characterization of Quinoline Yellow Fluorochemosensors for Analyzing Its Photonics Applications With Synthesized Nano Particles. Research Square. Retrieved February 7, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 6-Aminoquinoline. PubChem Compound Database. Retrieved February 7, 2026, from [Link]
-
Chemsrc. (n.d.). 6-Aminoquinoline CAS 580-15-4. Chemsrc. Retrieved February 7, 2026, from [Link]
-
Gapińska, M., et al. (2023). Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. Molecules. Retrieved February 7, 2026, from [Link]
-
Zhang, W., et al. (2014). Highly Sensitive Quinoline-Based Two-Photon Fluorescent Probe for Monitoring Intracellular Free Zinc Ions. Analytical Chemistry. Retrieved February 7, 2026, from [Link]
-
Crimson Publishers. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. Retrieved February 7, 2026, from [Link]
-
Atasever, B., et al. (2022). Evaluation of Cytotoxic Activity of Small Aminated Quinolinequinones In Vitro as Anti-Cancer Molecules. Molecules. Retrieved February 7, 2026, from [Link]
-
Sivaraman, G., et al. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Approaches in Molecular Medicine. Retrieved February 7, 2026, from [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. docs.abcam.com [docs.abcam.com]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. 6-Aminoquinoline | C9H8N2 | CID 11373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 6-Aminoquinoline | 580-15-4 [chemicalbook.com]
- 8. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
Quinolin-6-amine hydrochloride as an intermediate in organic synthesis
Technical Guide: Quinolin-6-amine Hydrochloride in Advanced Organic Synthesis
Introduction: The Scaffold & The Salt
Quinolin-6-amine (6-Aminoquinoline) is a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for antimalarials (e.g., Primaquine analogues), kinase inhibitors, and DNA-intercalating agents.
While the free base (CAS 580-15-4) is the reactive species, the hydrochloride salt (CAS 53472-17-6) is the preferred storage form due to its superior oxidative stability and resistance to photo-degradation. However, the presence of the hydrochloride counterion presents a specific challenge: it renders the amine nucleophilically inert until "unmasked."
This guide provides high-fidelity protocols for activating and utilizing Quinolin-6-amine HCl in three critical synthetic pathways: Amide Coupling , Schiff Base Formation , and Buchwald-Hartwig Amination .
Chemical Profile
| Property | Data |
| Compound Name | Quinolin-6-amine Hydrochloride |
| Systematic Name | 6-Aminoquinoline mono-hydrochloride |
| CAS (Salt) | 53472-17-6 |
| CAS (Free Base) | 580-15-4 |
| MW (Salt) | 180.63 g/mol |
| MW (Free Base) | 144.17 g/mol |
| pKa (Est.) | ~4.9 (Quinoline N), ~4.2 (Aniline N) |
| Solubility | Water (High), DMSO (High), DCM (Low - Salt), DCM (High - Free Base) |
Core Protocol: Salt Neutralization ("Activation")
Context: The HCl salt is acidic. Direct addition to base-sensitive reactions or organometallic cycles (like Buchwald-Hartwig) without neutralization will kill the catalyst or stall the reaction.
Decision Matrix:
-
Method A (In-situ): Use for Amide Couplings and simple nucleophilic substitutions.
-
Method B (Isolation): Mandatory for Pd-catalyzed reactions (Buchwald-Hartwig) where amine salts can poison the catalyst or alter ligand coordination.
Method A: In-Situ Neutralization (General Protocol)
-
Dissolve Quinolin-6-amine HCl (1.0 equiv) in the reaction solvent (DMF or DMSO).
-
Add DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine) (1.1–1.5 equiv).
-
Stir for 15 minutes at Room Temperature (RT).
-
Observation: The solution may darken slightly as the free amine is liberated.
-
Proceed immediately to add the electrophile.
Method B: Free Base Isolation (High Purity)
-
Suspend Quinolin-6-amine HCl (10 g) in water (50 mL).
-
Slowly add 1M NaOH until pH > 10. The solid will dissolve and then reprecipitate as the free base.
-
Extract with Dichloromethane (DCM) (3 x 50 mL).
-
Wash combined organics with Brine.
-
Dry over anhydrous
, filter, and concentrate in vacuo. -
Result: Pale yellow to brown solid. Store under inert gas (Argon/Nitrogen).
Application 1: Amide Coupling (Drug Discovery)
Objective: Synthesize a quinoline-based amide (common in kinase inhibitor scaffolds) using HATU activation.
Mechanism: The carboxylate is activated by HATU to form an active ester, which is then attacked by the 6-amino group.
Protocol:
-
Activation: In a round-bottom flask, dissolve the Carboxylic Acid (1.0 equiv) in dry DMF (0.1 M concentration).
-
Add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir for 10 minutes at RT to form the activated ester.
-
Amine Addition: Add Quinolin-6-amine HCl (1.0 equiv) directly to the mixture.
-
Base Adjustment: Immediately add an additional 1.2 equiv of DIPEA.
-
Note: This second portion neutralizes the HCl salt, allowing the amine to react. Total Base = 3.2 equiv.
-
-
Reaction: Stir at RT for 4–12 hours. Monitor by LC-MS.
-
Workup: Dilute with EtOAc, wash with saturated
(2x), water (1x), and brine (1x). -
Purification: Flash column chromatography (Hexane/EtOAc or DCM/MeOH).
Application 2: Schiff Base Ligand Synthesis
Objective: Synthesis of N,N-donor ligands for metal complexation (e.g., with 2-Pyridinecarboxaldehyde).
Scientific Insight: Aniline derivatives form stable imines (Schiff bases) with aromatic aldehydes. The quinoline nitrogen provides a secondary coordination site, making these "bidentate" or "tridentate" ligands.
Protocol:
-
Preparation: Dissolve Quinolin-6-amine HCl (1.0 equiv) in Ethanol (EtOH).
-
Neutralization: Add Sodium Acetate (NaOAc) (1.1 equiv).
-
Why NaOAc? It buffers the solution. Strong bases like NaOH can trigger aldol condensation side reactions of the aldehyde.
-
-
Addition: Add the Aromatic Aldehyde (1.0 equiv).
-
Reflux: Heat to reflux (80°C) for 3–6 hours.
-
Isolation: Cool to RT. The Schiff base often precipitates. Filter and wash with cold EtOH.
-
If no precipitate: Evaporate solvent and recrystallize from EtOH/Hexane.
-
Application 3: Buchwald-Hartwig Amination[2]
Objective: Palladium-catalyzed C-N bond formation with an aryl halide.
Critical Requirement: Use Method B (Isolation) from Section 2. Do not use the HCl salt directly; the chloride ions can displace ligands on the Palladium, and the amine salt is not nucleophilic.
Protocol:
-
Catalyst System:
(2 mol%) and BINAP or Xantphos (4 mol%). -
Substrates: Aryl Bromide (1.0 equiv), Quinolin-6-amine (Free Base) (1.2 equiv).
-
Base:
or (1.5 equiv).-
Note:
is faster but incompatible with electrophilic functional groups (esters/ketones). Use for sensitive substrates.
-
-
Solvent: Toluene or 1,4-Dioxane (degassed).
-
Conditions: Heat at 100°C under Argon for 12–18 hours.
-
Workup: Filter through a Celite pad, concentrate, and purify via chromatography.
Visualizing the Workflow
The following diagram illustrates the critical decision pathways for handling the HCl salt.
Caption: Decision matrix for neutralizing Quinolin-6-amine HCl based on downstream sensitivity.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Amide Coupling) | Incomplete neutralization of HCl salt. | Ensure at least 2.5–3.0 equivalents of base (DIPEA) are used. The first equivalent only removes the HCl. |
| Catalyst Death (Buchwald) | Chloride poisoning from salt. | Must use Method B (Isolation) to remove chloride ions before adding Pd catalyst. |
| No Precipitate (Schiff Base) | High solubility of product. | Evaporate ethanol and triturate with cold Hexane or Diethyl Ether to induce crystallization. |
| Darkening/Tars | Oxidation of free amine. | Perform all reactions under Nitrogen/Argon. Store free base in the dark. |
References
-
Synthesis of Quinoline Derivatives
- Journal of Natural Products, 2023.
-
Amide Coupling Protocols (General)
-
Organic Process Research & Development, 2016.[1] "Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals."
-
-
Schiff Base Complexes
- Asian Journal of Research in Chemistry, 2010. "Synthesis, Spectral...
-
Buchwald-Hartwig Amination of Quinolines
-
The Journal of Organic Chemistry, 2008.[2] "Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline."
-
-
Chemical Properties & Safety
- PubChem D
Sources
Application Notes and Protocols for Utilizing Quinolin-6-amine Hydrochloride in Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The quinoline motif is a cornerstone in the architecture of numerous therapeutic agents, demonstrating remarkable versatility and a privileged status in medicinal chemistry.[1][2] Among its derivatives, Quinolin-6-amine hydrochloride presents itself not as a standalone cytotoxic agent, but as a pivotal starting scaffold for the rational design and synthesis of novel and potent anticancer therapeutics.[3] This guide provides an in-depth exploration of the scientific rationale and practical methodologies for leveraging Quinolin-6-amine hydrochloride as a foundational element in cancer-focused drug discovery programs. We will delve into the mechanistic underpinnings of quinoline-based anticancer activity, furnish detailed protocols for the evaluation of newly synthesized derivatives, and offer insights into the causality behind experimental choices, thereby empowering researchers to unlock the therapeutic potential of this versatile pharmacophore.
The Scientific Imperative: Why Quinolin-6-amine Hydrochloride as a Starting Point?
The therapeutic landscape of oncology is in constant pursuit of novel chemical entities that can selectively target cancer cells while minimizing off-target toxicities. The quinoline ring system has consistently emerged as a fruitful starting point for such endeavors.[4] Its rigid, bicyclic aromatic structure provides a robust framework for the precise spatial orientation of various functional groups, enabling interactions with a wide array of biological targets.
Quinolin-6-amine hydrochloride offers several strategic advantages for the medicinal chemist:
-
A Versatile Handle for Derivatization: The primary amine at the 6-position is a nucleophilic center ripe for a multitude of chemical transformations. This allows for the systematic introduction of diverse side chains and pharmacophoric elements to probe structure-activity relationships (SAR).
-
A Proven Pharmacophore: The broader class of quinoline derivatives has yielded clinically approved anticancer drugs and a wealth of investigational agents with diverse mechanisms of action, including:
-
Kinase Inhibition: Targeting key signaling pathways often dysregulated in cancer.
-
Tubulin Polymerization Inhibition: Disrupting microtubule dynamics and inducing mitotic arrest.[5]
-
DNA Intercalation and Topoisomerase Inhibition: Directly interfering with DNA replication and repair in rapidly dividing cancer cells.[6]
-
Induction of Apoptosis: Triggering programmed cell death through various intrinsic and extrinsic pathways.[7]
-
-
Modulation of the Tumor Microenvironment: Certain quinoline derivatives have been shown to inhibit processes like angiogenesis, which are crucial for tumor growth and metastasis.[4]
This application note will guide the researcher through a logical workflow, from the initial chemical modification of Quinolin-6-amine hydrochloride to the comprehensive in vitro and in vivo evaluation of the resulting novel compounds.
Conceptual Workflow for Drug Discovery
The journey from a simple scaffold like Quinolin-6-amine hydrochloride to a potential clinical candidate is a multi-step, iterative process. The following diagram illustrates a conceptual workflow that will be elaborated upon in the subsequent sections.
Figure 1: Conceptual workflow for the development of anticancer agents from Quinolin-6-amine hydrochloride.
Phase 1: Synthesis of Novel Quinoline Derivatives
The foundational step in this workflow is the chemical modification of the 6-amino group of quinoline. This primary amine serves as a versatile anchor for introducing a variety of substituents to explore the chemical space and identify moieties that confer potent and selective anticancer activity.
Rationale for Synthetic Strategies
The choice of synthetic route should be guided by the desire to create a diverse library of compounds with varying physicochemical properties (e.g., size, lipophilicity, hydrogen bonding capacity). Common and robust reactions starting from the 6-amino group include:
-
Amide Coupling: Reacting Quinolin-6-amine with a library of carboxylic acids or their activated derivatives (e.g., acid chlorides, acyl fluorides) to generate a series of N-(quinolin-6-yl)amides. This introduces a planar amide bond that can participate in hydrogen bonding and directs substituents in a defined geometry.
-
Reductive Amination: Condensation with aldehydes or ketones followed by reduction to form secondary or tertiary amines. This strategy allows for the introduction of more flexible linkers and a variety of aliphatic and aromatic substituents.
-
Sulfonamide Formation: Reaction with sulfonyl chlorides to yield sulfonamides, which are known to be effective zinc-binding groups and are present in a number of enzyme inhibitors.
-
Urea and Thiourea Formation: Treatment with isocyanates or isothiocyanates, respectively, to introduce functionalities capable of extensive hydrogen bonding.
General Protocol for Amide Coupling
This protocol provides a general framework for the synthesis of an amide derivative of Quinolin-6-amine.
-
Solubilization: Dissolve Quinolin-6-amine hydrochloride (1 equivalent) in a suitable aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2-3 equivalents), to neutralize the hydrochloride salt and free the primary amine.
-
Activating Agent: In a separate flask, dissolve the carboxylic acid of interest (1.1 equivalents) in the same solvent. Add a peptide coupling reagent such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 equivalents) and an additional equivalent of base. Allow the activation to proceed for 15-30 minutes at room temperature.
-
Coupling Reaction: Add the activated carboxylic acid solution dropwise to the solution of Quinolin-6-amine.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC to yield the desired amide.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Phase 2: In Vitro Screening and Mechanistic Elucidation
Once a library of derivatives has been synthesized, the next critical phase is to assess their biological activity in vitro.[8] This involves a tiered screening approach, starting with broad cytotoxicity assays and progressing to more detailed mechanistic studies for the most promising compounds.
Initial Cytotoxicity Screening: Cell Viability Assays
The initial goal is to identify compounds that exhibit cytotoxic or cytostatic effects against a panel of human cancer cell lines. The choice of cell lines should ideally represent a variety of cancer types (e.g., breast, lung, colon, leukemia) to assess the breadth of activity.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are colorimetric methods that measure the metabolic activity of cells, which serves as an indicator of cell viability.[9]
-
MTT Assay: The yellow, water-soluble MTT is reduced by mitochondrial dehydrogenases of viable cells to a purple, insoluble formazan product. The formazan crystals are then solubilized, and the absorbance is measured.
-
XTT Assay: Similar to MTT, XTT is reduced to a colored formazan product. However, the XTT formazan is water-soluble, simplifying the protocol by eliminating the solubilization step.[10]
The selection between MTT and XTT often comes down to laboratory preference and the specific cell lines being used, as some cells may have lower metabolic rates that are better suited to one assay over the other.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized quinoline derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[11]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7) to each well.[11]
-
Absorbance Reading: Mix gently on an orbital shaker to ensure complete dissolution of the formazan crystals.[12] Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) for each compound using non-linear regression analysis.
Table 1: Example Data Presentation for Cytotoxicity Screening
| Compound ID | Cancer Cell Line | IC₅₀ (µM) |
| Q6A-001 | MCF-7 (Breast) | > 50 |
| Q6A-002 | A549 (Lung) | 12.5 |
| Q6A-003 | HCT116 (Colon) | 5.2 |
| Doxorubicin | HCT116 (Colon) | 0.8 |
Elucidating the Mechanism of Cell Death: Apoptosis Assays
For compounds that demonstrate significant cytotoxicity, the next step is to determine if they are inducing programmed cell death (apoptosis) or necrosis.
This flow cytometry-based assay is a robust method for differentiating between healthy, apoptotic, and necrotic cells.[13]
-
Annexin V: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can be used to identify early apoptotic cells.
-
Propidium Iodide (PI): PI is a fluorescent nuclear stain that cannot cross the intact plasma membrane of live or early apoptotic cells. It can only enter cells with compromised membrane integrity, such as late apoptotic and necrotic cells, where it intercalates with DNA and fluoresces red.
By using both stains simultaneously, we can distinguish four cell populations:
-
Annexin V- / PI- : Live, healthy cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing the floating cells.
-
Washing: Centrifuge the cell suspension and wash the cell pellet once with ice-cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Figure 2: Workflow for the Annexin V/PI apoptosis assay.
Investigating Molecular Targets: Western Blotting
Western blotting is a powerful technique to investigate the effect of a lead compound on the expression levels of specific proteins involved in key cellular pathways. This can provide crucial insights into the compound's mechanism of action.
Based on the known mechanisms of other quinoline derivatives, potential protein targets to investigate include:
-
Apoptosis Markers: Cleaved Caspase-3, Cleaved PARP (Poly (ADP-ribose) polymerase), Bcl-2 family proteins (e.g., Bax, Bcl-2).
-
Cell Cycle Regulators: Cyclins, Cyclin-dependent kinases (CDKs), p21, p27.
-
Signaling Pathway Proteins: Phosphorylated and total levels of proteins in pathways like PI3K/Akt/mTOR or MAPK/ERK.
-
Protein Extraction: Treat cells with the test compound as described for the apoptosis assay. Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and separate the proteins based on their molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 8. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression.
Phase 3: In Vivo Validation
Promising candidates identified through in vitro screening must be evaluated in a living organism to assess their efficacy and safety in a more complex biological system.
Rationale for Xenograft Models
Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard preclinical tool for evaluating the in vivo efficacy of anticancer agents. These models allow for the assessment of a compound's ability to inhibit tumor growth in a physiological context.
Protocol: Subcutaneous Xenograft Model
-
Cell Preparation: Harvest a sufficient number of cancer cells (e.g., 1-5 million cells per mouse) and resuspend them in a sterile solution, often a mixture of PBS and Matrigel, to support initial tumor establishment.
-
Implantation: Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using caliper measurements (Volume = (length x width²)/2).
-
Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer the test compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle used to formulate the compound.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Toxicity Evaluation: Monitor the mice for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.
Safety and Handling of Quinolin-6-amine Hydrochloride
As with any chemical reagent, proper safety precautions must be observed when handling Quinolin-6-amine hydrochloride and its derivatives.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store Quinolin-6-amine hydrochloride in a tightly closed container in a cool, dry place, away from strong oxidizing agents.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Refer to the Safety Data Sheet (SDS) for detailed information on hazards and handling procedures.
Conclusion and Future Directions
Quinolin-6-amine hydrochloride is a valuable and versatile starting material for the discovery of novel anticancer agents. Its amenability to chemical modification allows for the systematic exploration of structure-activity relationships, leading to the identification of compounds with potent and selective activity against cancer cells. The protocols and workflows detailed in this guide provide a comprehensive framework for researchers to embark on this discovery process, from initial synthesis to in vivo validation. By combining rational drug design with rigorous biological evaluation, the full therapeutic potential of the quinoline scaffold can be realized, paving the way for the development of next-generation cancer therapies.
References
-
Review on recent development of quinoline for anticancer activities. (n.d.). Materials Today: Proceedings. Retrieved February 7, 2026, from [Link]
-
Biological Evaluation of Some Quinoline Derivatives With Different Functional Groups as Anticancer Agents. (2018). Journal of Biochemical and Molecular Toxicology. Retrieved February 7, 2026, from [Link]
-
6-Aminoquinoline. (n.d.). Chem-Impex. Retrieved February 7, 2026, from [Link]
-
Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective. (2020). European Journal of Medicinal Chemistry. Retrieved February 7, 2026, from [Link]
-
Design, synthesis, and biological evaluation of novel 5,6,7-trimethoxy quinolines as potential anticancer agents and tubulin polymerization inhibitors. (2019). Iranian Journal of Basic Medical Sciences. Retrieved February 7, 2026, from [Link]
-
Quinoline-based Anti-oncogenic Molecules: Synthesis and Biological Evaluation. (2022). Current Organic Synthesis. Retrieved February 7, 2026, from [Link]
-
Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. (2017). Avicenna Journal of Phytomedicine. Retrieved February 7, 2026, from [Link]
-
Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research. Retrieved February 7, 2026, from [Link]
-
Cytotoxic Cu(II) Complexes with a Novel Quinoline Derivative Ligand: Synthesis, Molecular Docking, and Biological Activity Analysis. (2023). Molecules. Retrieved February 7, 2026, from [Link]
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances. Retrieved February 7, 2026, from [Link]
-
Comprehensive review on current developments of quinoline-based anticancer agents. (2022). Journal of the Indian Chemical Society. Retrieved February 7, 2026, from [Link]
-
Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. (2022). Neuroquantology. Retrieved February 7, 2026, from [Link]
-
Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. (2024). Current Medicinal Chemistry. Retrieved February 7, 2026, from [Link]
-
In vitro assays and techniques utilized in anticancer drug discovery. (2020). Journal of Advanced Pharmaceutical Technology & Research. Retrieved February 7, 2026, from [Link]
-
In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017). Journal of Visualized Experiments. Retrieved February 7, 2026, from [Link]
-
Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. Retrieved February 7, 2026, from [Link]
-
Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. (2023). Molecules. Retrieved February 7, 2026, from [Link]
-
Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. (2022). Molecules. Retrieved February 7, 2026, from [Link]
-
Cytotoxic Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines via Activation and Deactivation of the Expression of Some Proteins. (2023). Molecules. Retrieved February 7, 2026, from [Link]
-
Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2024). Molecules. Retrieved February 7, 2026, from [Link]
-
6-Aminoquinoline | C9H8N2 | CID 11373. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]
-
Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. (2024). Molecules. Retrieved February 7, 2026, from [Link]
-
KRas plays a negative role in regulating IDO1 expression. (2024). Heliyon. Retrieved February 7, 2026, from [Link]
-
Western Blotting Protocol. (n.d.). OriGene Technologies Inc.. Retrieved February 7, 2026, from [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved February 7, 2026, from [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2018). Bio-protocol. Retrieved February 7, 2026, from [Link]
-
The Generation and Application of Patient-Derived Xenograft Model for Cancer Research. (2017). Cancer Research and Treatment. Retrieved February 7, 2026, from [Link]
-
Human MM Xenograft Model to Study Tumor features | Protocol Preview. (2022). YouTube. Retrieved February 7, 2026, from [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved February 7, 2026, from [Link]
Sources
- 1. Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neuroquantology.com [neuroquantology.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 5. Design, synthesis, and biological evaluation of novel 5,6,7-trimethoxy quinolines as potential anticancer agents and tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 6-Aminoquinoline | C9H8N2 | CID 11373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. KRas plays a negative role in regulating IDO1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxic Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines via Activation and Deactivation of the Expression of Some Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quinolin-6-amine Hydrochloride in Antimicrobial Research
From Synthetic Precursor to Bioactive Pharmacophore
Executive Summary & Pharmacological Context
Quinolin-6-amine hydrochloride is a critical amino-quinoline scaffold used primarily as a precursor for high-potency antimicrobial agents. While the quinoline ring provides a planar structure capable of DNA intercalation, the C-6 amino group serves as a versatile attachment point for Schiff base formation or metal complexation.
In modern drug discovery, this compound is often derivatized to target bacterial DNA gyrase and topoisomerase IV , mimicking the mechanism of fluoroquinolones but often retaining activity against Gram-positive strains (e.g., S. aureus) where traditional quinolones may fail. This guide details the handling, derivatization, and biological validation of Quinolin-6-amine HCl.
Material Handling and Solubility Profile
The hydrochloride salt form improves the shelf-stability of the amine by preventing oxidation (N-oxide formation), but it introduces specific solubility challenges in biological assays.
Solubility Matrix
| Solvent | Solubility Rating | Application Note |
| Water | High | Suitable for stock storage; acidic pH (~3-4). |
| DMSO | High | Preferred for biological assays. Solubilizes both the salt and lipophilic derivatives. |
| Ethanol | Moderate | Requires heating/reflux; primary solvent for synthesis. |
| PBS (pH 7.4) | Low/Moderate | Risk of precipitation of the free base upon neutralization if concentration >10 mM. |
Critical Handling Protocol: When preparing stock solutions for biological screening (MIC assays), dissolve the hydrochloride salt in 100% DMSO to create a 10-20 mM stock. Dilute into aqueous media (Mueller-Hinton Broth) only at the moment of the assay to prevent precipitation. Ensure the final DMSO concentration in the well is <1% to avoid solvent toxicity to bacteria.
Protocol A: Synthesis of Bioactive Schiff Base Derivatives
The most common application of Quinolin-6-amine HCl is the synthesis of Schiff bases (imines), which often exhibit superior antimicrobial activity compared to the parent amine due to enhanced lipophilicity and metal-chelating capabilities.
Challenge: The hydrochloride salt renders the amine non-nucleophilic. It must be neutralized in situ to react with aldehydes.
Step-by-Step Synthesis Workflow
-
Reagents:
-
Quinolin-6-amine HCl (1.0 equiv)
-
Aromatic Aldehyde (e.g., o-vanillin or salicylaldehyde) (1.0 equiv)
-
Sodium Acetate (NaOAc) (1.2 equiv) – Crucial for neutralization
-
Solvent: Absolute Ethanol (20 mL/g of reactant)
-
-
Procedure:
-
Activation: Dissolve Quinolin-6-amine HCl and NaOAc in ethanol. Stir at room temperature for 15 minutes. The solution may become cloudy as NaCl precipitates.
-
Condensation: Add the aromatic aldehyde dropwise.
-
Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
-
Isolation: Cool to room temperature. The Schiff base usually precipitates. Filter the solid.
-
Purification: Recrystallize from hot ethanol to remove unreacted aldehyde and NaCl traces.
-
Visualization: Synthetic Pathway & Logic
Caption: Conversion of the stable HCl salt into the bioactive Schiff base requires an essential deprotonation step before condensation.
Protocol B: Antimicrobial Susceptibility Testing (MIC)
This protocol adheres to CLSI M07 standards (Broth Microdilution) but is optimized for quinoline derivatives which may have fluorescence (interfering with optical density readings). We use Resazurin (Alamar Blue) as a metabolic indicator to bypass optical interference.
Reagents
-
Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Indicator: Resazurin sodium salt (0.015% w/v in sterile PBS).
-
Controls: Ciprofloxacin (Positive), 1% DMSO (Negative/Solvent).
Experimental Steps
-
Inoculum Preparation: Adjust bacterial culture (e.g., S. aureus ATCC 29213) to 0.5 McFarland standard (
CFU/mL). Dilute 1:100 in CAMHB. -
Plate Setup (96-well):
-
Add 100 µL of CAMHB to columns 2–12.
-
Add 200 µL of test compound (256 µg/mL) to column 1.
-
Perform serial 2-fold dilution from column 1 to 10. Discard 100 µL from column 10.
-
Column 11: Growth Control (Bacteria + Broth + DMSO).
-
Column 12: Sterility Control (Broth only).
-
-
Incubation: Add 100 µL of diluted bacterial inoculum to wells 1–11. Incubate at 37°C for 18–24 hours.
-
Readout: Add 30 µL of Resazurin solution to all wells. Incubate for 2–4 hours.
-
Blue: No growth (Inhibition).
-
Pink: Growth (Metabolic reduction of resazurin).
-
MIC Definition: The lowest concentration well that remains blue .[1]
-
Protocol C: Mechanism of Action (DNA Binding)
Quinoline derivatives often exert antimicrobial effects by intercalating into bacterial DNA. This can be validated using UV-Visible absorption titration.
Principle: Intercalation causes hypochromism (decrease in absorbance) and bathochromism (red shift) of the quinoline's absorption band due to
Workflow
-
Blank: Prepare a solution of the Quinoline derivative (20 µM) in Tris-HCl buffer (pH 7.4).
-
Titration: Sequentially add aliquots of CT-DNA (Calf Thymus DNA) stock solution.
-
Measurement: Record UV spectra (200–500 nm) after each addition.
-
Analysis: Plot
vs to calculate the intrinsic binding constant ( ) using the Benesi-Hildebrand equation.
Visualization: Mechanism of Action
Caption: The planar quinoline moiety inserts between DNA base pairs, disrupting the replication machinery essential for bacterial survival.
References
-
Vertex AI Search. (2023). Studies on 6-aminoquinolones: synthesis and antibacterial evaluation. National Institutes of Health (PubMed). Link
-
Clinical and Laboratory Standards Institute (CLSI). (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. Link
-
BenchChem. (2025).[1] Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry. Link
-
MDPI. (2021). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Molecules. Link
-
ResearchGate. (2016). Solubility of compounds slightly soluble or insoluble in DMSO. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Quinolin-6-amine Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of Quinolin-6-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Our focus is on providing practical, field-proven insights grounded in solid scientific principles to help you optimize your reaction conditions and overcome common experimental hurdles.
Introduction: The Synthetic Landscape
The synthesis of Quinolin-6-amine hydrochloride is a critical process in the development of various pharmaceutical agents. The most common and industrially scalable route involves a two-step process: the reduction of 6-nitroquinoline to form the free base, Quinolin-6-amine, followed by its conversion to the hydrochloride salt. While seemingly straightforward, each step presents unique challenges that can impact yield, purity, and scalability. This guide will dissect these challenges and provide robust solutions.
The overall synthetic workflow can be visualized as follows:
Caption: General workflow for the synthesis of Quinolin-6-amine Hydrochloride.
Part 1: Troubleshooting the Reduction of 6-Nitroquinoline
The reduction of the nitro group is the most critical and often problematic step. The choice of reducing agent and reaction conditions can dramatically affect the outcome. Below, we address common issues encountered during this transformation.
Frequently Asked Questions (FAQs)
Q1: My catalytic hydrogenation with Pd/C is very slow or has stalled completely. What are the likely causes?
A1: This is a common issue in catalytic hydrogenations of nitrogen-containing heterocycles. The primary causes are:
-
Catalyst Poisoning: The nitrogen atom in the quinoline ring can strongly adsorb to the palladium surface, deactivating the catalyst.[1] This is a well-documented challenge in the hydrogenation of quinolines.
-
Poor Catalyst Quality: The activity of Pd/C can vary significantly between batches and suppliers. Ensure you are using a high-quality catalyst. The catalyst may also be old or have been improperly handled, leading to deactivation.
-
Insufficient Hydrogen Pressure: While atmospheric pressure can work, some reactions require higher pressures (e.g., 45-60 psi) to proceed at a reasonable rate.[2][3]
-
Poor Mass Transfer: Inefficient stirring can lead to poor mixing of the substrate, catalyst, and hydrogen, slowing down the reaction. Ensure vigorous agitation.
-
Solvent Issues: The choice of solvent can impact the reaction rate. Protic solvents like ethanol or methanol are generally effective.
Troubleshooting Steps:
-
Check for Catalyst Deactivation: If the reaction has stalled, carefully filter the mixture (under an inert atmosphere, as Pd/C can be pyrophoric) and add a fresh batch of catalyst. If the reaction restarts, catalyst poisoning was the likely issue.
-
Increase Hydrogen Pressure: If your equipment allows, increase the hydrogen pressure.
-
Improve Agitation: Increase the stirring speed to ensure the catalyst is well suspended.
Q2: I'm observing a new, fluorescent impurity by TLC/LC-MS during the reduction. What could it be?
A2: It is highly probable that you are observing the formation of 6-hydroxylaminoquinoline . This is a known intermediate in the reduction of nitroarenes.[4][5] Under certain conditions, especially if the reduction is slow or incomplete, this intermediate can accumulate. 6-Hydroxylaminoquinoline is fluorescent, which makes it readily detectable.[4][5]
Causality and Mitigation:
-
Mechanism: The reduction of a nitro group proceeds in a stepwise manner: Nitro -> Nitroso -> Hydroxylamine -> Amine.
-
Mitigation: To minimize the accumulation of this intermediate, ensure your reduction conditions are robust enough to drive the reaction to completion. This may involve:
-
Increasing the catalyst loading.
-
Increasing the reaction time or temperature (within reasonable limits).
-
Using a stronger reducing system if the problem persists.
-
Q3: My reduction with Tin(II) Chloride (SnCl₂) in HCl is giving a low yield and a messy workup. How can I optimize this?
A3: The SnCl₂/HCl system is a classic and effective method, but it has its drawbacks.
-
Stoichiometry is Key: A significant excess of SnCl₂ is often required to ensure complete reduction. A common issue is using an insufficient amount.
-
Workup Challenges: The workup involves neutralizing a large amount of acid and precipitating tin salts (tin hydroxides), which can be gelatinous and trap the product, making extraction difficult.
-
Hydrolysis of Tin Salts: Incomplete acidification can lead to the formation of insoluble tin oxychlorides.
Optimization Strategy:
-
Ensure Sufficient Acid: Use concentrated HCl to maintain a low pH throughout the reaction, keeping the tin species soluble.
-
Controlled Basification: During workup, add a concentrated NaOH or NH₃ solution slowly and with vigorous stirring to a well-chilled reaction mixture. This can help to form a more granular precipitate of tin hydroxides.
-
Filtration Aid: Consider adding a filter aid like Celite before filtering off the tin salts to improve filtration speed and efficiency.
-
Extraction: Be thorough with the extraction. Use a robust organic solvent like ethyl acetate and perform multiple extractions to recover the product from the aqueous layer and the filtered solids.
Comparison of Common Reduction Methods
| Reduction Method | Typical Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation (Pd/C) | H₂ (1 atm to 60 psi), Pd/C (5-10 mol%), Ethanol/Methanol, RT to 45°C[2] | Clean reaction, high yield, easy product isolation (filtration of catalyst). | Catalyst can be pyrophoric[6], potential for catalyst poisoning[1], requires specialized equipment for pressure reactions. |
| Tin(II) Chloride Reduction | SnCl₂·2H₂O (3-5 equiv.), conc. HCl, Ethanol, 50-70°C | Inexpensive, tolerant of many functional groups, does not require pressure equipment. | Stoichiometric amounts of metal waste, difficult workup due to tin salt precipitation, potential for incomplete reduction. |
| Béchamp Reduction (Fe/HCl) | Iron powder (excess), HCl (catalytic), Ethanol/Water, Reflux | Very inexpensive, effective for large-scale synthesis.[7][8] | Vigorous reaction, can be difficult to control, large amount of iron/iron oxide sludge to handle.[9] |
| Transfer Hydrogenation (Hydrazine) | Hydrazine hydrate, Raney Nickel or Pd/C, Ethanol, 0°C to RT[4] | Avoids the use of high-pressure hydrogen gas, often fast and efficient. | Hydrazine is highly toxic and carcinogenic, careful temperature control is needed. |
Part 2: Troubleshooting Hydrochloride Salt Formation and Purification
Once the free base, Quinolin-6-amine, has been successfully synthesized and isolated, the next step is the formation of the hydrochloride salt. This step is crucial for improving the compound's stability, solubility, and handling properties.
Frequently Asked Questions (FAQs)
Q4: When I add HCl to my solution of Quinolin-6-amine, the product "oils out" instead of crystallizing. What's happening?
A4: "Oiling out" is a common crystallization problem where the product separates as a liquid phase instead of a solid. This typically occurs when the supersaturation is too high, or the product has a low melting point or high solubility in the chosen solvent system.
Causality and Mitigation:
-
High Supersaturation: Adding the HCl solution too quickly can create a localized area of very high concentration, causing the salt to crash out as an oil.
-
Solvent Choice: The solvent may be too good at dissolving the hydrochloride salt, preventing crystallization.
-
Temperature: If the temperature is too high, the solubility of the salt may be too high for it to crystallize.
Troubleshooting Steps:
-
Slow Addition: Add the HCl solution (e.g., HCl in isopropanol or ether) dropwise to a vigorously stirred solution of the amine.[10]
-
Solvent System Modification: If using a single solvent, try adding an anti-solvent. For example, if your amine is dissolved in isopropanol, after adding HCl, you could slowly add a non-polar solvent like heptane or MTBE to induce crystallization.
-
Temperature Control: Perform the salt formation at a lower temperature (e.g., 0-5 °C) to decrease the solubility of the salt.
-
Seeding: If you have a small amount of crystalline material, add a seed crystal to the solution to initiate crystallization.
Q5: My final Quinolin-6-amine hydrochloride product is off-color (e.g., pink, brown). What is the cause and how can I purify it?
A5: The discoloration is likely due to the presence of oxidized impurities. Amines, especially aromatic amines, are susceptible to air oxidation, which can form highly colored byproducts.
Causality and Mitigation:
-
Air Oxidation: Exposure of the Quinolin-6-amine free base to air, especially in the presence of light or trace metal impurities, can lead to oxidation.
-
Carryover from Reduction: If the reduction of 6-nitroquinoline was not clean, colored impurities may be carried through to the final product.
Purification Protocol:
-
Charcoal Treatment: Dissolve the crude hydrochloride salt in a suitable solvent (e.g., methanol or ethanol). Add a small amount of activated charcoal, heat the mixture gently for 15-30 minutes, and then filter it hot through a pad of Celite. The charcoal will adsorb many of the colored impurities.
-
Recrystallization: Concentrate the decolorized filtrate and allow the product to recrystallize. You may need to use a solvent/anti-solvent system for efficient recrystallization. A common system is methanol/ether or ethanol/ethyl acetate.[11]
Part 3: Experimental Protocols and Safety
Protocol 1: Reduction of 6-Nitroquinoline via Catalytic Hydrogenation
Caption: Workflow for the catalytic hydrogenation of 6-nitroquinoline.
Safety Precautions:
-
Pyrophoric Catalyst: Palladium on carbon is highly flammable, especially after use and when dry.[6] Always handle it in an inert atmosphere (e.g., under nitrogen or argon). Quench spent catalyst carefully by making a wet slurry with water before disposal.
-
Flammable Gas: Hydrogen gas is highly flammable and can form explosive mixtures with air.[12] Ensure all operations are conducted in a well-ventilated fume hood, away from ignition sources.[3][13][14]
-
Pressure Safety: If using a pressure reactor, ensure it is properly rated and has been inspected. Never exceed the recommended pressure limit.[13]
Protocol 2: Formation and Purification of Quinolin-6-amine Hydrochloride
-
Dissolution: Dissolve the crude Quinolin-6-amine free base in a minimal amount of a suitable solvent, such as isopropanol (IPA) or ethanol.
-
Acidification: Cool the solution in an ice bath. Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in IPA) dropwise with vigorous stirring. Monitor the pH to ensure it becomes acidic.
-
Crystallization: The hydrochloride salt should precipitate. If it oils out, refer to the troubleshooting guide above. Continue stirring in the cold for 30-60 minutes to ensure complete precipitation.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold solvent (e.g., IPA) and then with a non-polar solvent like diethyl ether or heptane to aid in drying.
-
Drying: Dry the product under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.
-
(Optional) Recrystallization: If the product is impure or colored, dissolve it in a minimal amount of hot methanol, treat with charcoal if necessary, filter hot, and then allow it to cool slowly to recrystallize. You may need to add an anti-solvent like diethyl ether to induce crystallization.
Safety Precautions:
-
Corrosive Acid: Hydrogen chloride is a corrosive gas/acid. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[15]
-
Substrate Hazards: 6-Nitroquinoline is harmful if swallowed, in contact with skin, or inhaled, and is suspected of causing cancer.[16] Quinolin-6-amine is also toxic.[17][18] Handle these compounds with care, using appropriate PPE and containment.
References
-
Rajapakse, A., et al. (2013). Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions. Chemical Research in Toxicology, 26(4), 565-572. Available from: [Link]
-
Mondal, J., & Behera, R. N. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(37), 21951-21985. Available from: [Link]
- Process for Catalytic Reduction of Nitro Compounds to Amines. (2023). Google Patents. US20230357125A1.
- Method for preparing an amine hydrochloride suspension. (2020). Google Patents. US20200392074A1.
-
Bartow, E., & McCollum, E. V. (1904). Syntheses of derivatives of quinoline. Journal of the American Chemical Society, 26(6), 700-705. Available from: [Link]
- Methods for the preparation of 6-aminoisoquinoline. (2018). Google Patents. WO2018125548A1.
-
Wikipedia. (n.d.). Quinine. In Wikipedia. Retrieved February 7, 2026, from [Link]
-
Rajapakse, A., et al. (2013). Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions. PubMed. Available from: [Link]
- The crystallization of quinoline. (Year). Google Patents. CN103664892B.
-
Carl ROTH. (n.d.). Safety Data Sheet: Tin(II)chloride dihydrate. Retrieved February 7, 2026, from [Link]
-
Wikipedia. (n.d.). Béchamp reduction. In Wikipedia. Retrieved February 7, 2026, from [Link]
- Unknown. (n.d.). Hydrogenation SOP. [Internal university document].
-
ResearchGate. (2021). Optimization of reaction conditions for hydrogenation of quinoline. Available from: [Link]
- Oreate AI Blog. (2026). Beyond the Bechamp: Unpacking the Art of Nitro Group Reduction.
-
The Journal of Physical Chemistry C. (2023). Oxygen Vacancy-Mediated Reactivity: The Curious Case of Reduction of Nitroquinoline to Aminoquinoline by CuO. Available from: [Link]
-
METTLER TOLEDO. (2025). Optimizing Catalytic Hydrogenation: Key Techniques and Tools for Success. YouTube. Available from: [Link]
-
MDPI. (n.d.). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Available from: [Link]
- Unknown. (n.d.).
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved February 7, 2026, from [Link]
- Purification of isoquinoline. (Year). Google Patents. JPH01153679A.
-
International Chemical Safety Cards (ICSCs). (2021). ICSC 0738 - TIN (II) CHLORIDE DIHYDRATE. Retrieved February 7, 2026, from [Link]
- SHROFF S. R. ROTARY INSTITUTE OF CHEMICAL TECHNOLOGY. (n.d.). AMINATION BY REDUCTION.
- Unknown. (n.d.). SAFETY PRECAUTION Safety Precaution of Hydrogen. [Safety document].
-
sioc-journal.cn. (n.d.). Study on the Selective Hydrogenation of Quinoline Catalyzed by Composites of Metal-Organic Framework and Pt Nanoparticles※. Retrieved February 7, 2026, from [Link]
-
Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (2018). Does the Bechamp reduction process of a nitro group with a metal in acidic media has a radical mechanism?. Available from: [Link]
- UW-Madison Chemistry. (2016). Hazards associated with laboratory scale hydrogenations. Journal of Chemical Health & Safety.
- University of Pittsburgh. (2012).
-
MH Chem. (2022). Nitro to Amine by Iron powder: Why iron? Why not zinc? -Bechamp reduction. YouTube. Available from: [Link]
-
NJ.gov. (n.d.). Hazardous Substance Fact Sheet - Tin. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for transfer hydrogenation of quinoline. Available from: [Link]
-
European Patent Office. (2007). Crystallization of hydrohalides of pharmaceutical compounds. EP 2436381 A1. Available from: [Link]
- Unknown. (2025). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. [Journal article].
-
PENTA. (2025). Quinoline - SAFETY DATA SHEET. Retrieved February 7, 2026, from [Link]
-
Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved February 7, 2026, from [Link]
-
Chemical Science (RSC Publishing). (n.d.). A robust iron catalyst for the selective hydrogenation of substituted (iso)quinolones. Retrieved February 7, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. WO2018125548A1 - Methods for the preparation of 6-aminoisoquinoline - Google Patents [patents.google.com]
- 3. safety.pitt.edu [safety.pitt.edu]
- 4. Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.wisc.edu [chem.wisc.edu]
- 7. Béchamp reduction - Wikipedia [en.wikipedia.org]
- 8. Beyond the Bechamp: Unpacking the Art of Nitro Group Reduction - Oreate AI Blog [oreateai.com]
- 9. srict.in [srict.in]
- 10. US20200392074A1 - Method for preparing an amine hydrochloride suspension - Google Patents [patents.google.com]
- 11. CN103664892B - The crystallization of quinoline - Google Patents [patents.google.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. njhjchem.com [njhjchem.com]
- 14. environmentclearance.nic.in [environmentclearance.nic.in]
- 15. fishersci.be [fishersci.be]
- 16. echemi.com [echemi.com]
- 17. fishersci.com [fishersci.com]
- 18. pentachemicals.eu [pentachemicals.eu]
Technical Support Center: Purification of Quinolin-6-amine Hydrochloride
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with Quinolin-6-amine hydrochloride. This document provides in-depth, experience-driven answers and troubleshooting protocols to address the common challenges encountered during the purification of this compound. Our goal is to equip you with the scientific rationale behind each step, ensuring robust and reproducible outcomes in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in commercial Quinolin-6-amine hydrochloride?
A1: Impurities in Quinolin-6-amine hydrochloride typically stem from its synthesis, which often involves the reduction of 6-nitroquinoline. Potential impurities can include:
-
Unreacted Starting Materials: Residual 6-nitroquinoline.
-
Isomeric Impurities: Other positional isomers of aminoquinolines if the initial nitration was not perfectly regioselective.
-
Byproducts of Reduction: Incomplete reduction can lead to intermediates.
-
Tarry Products & Polymers: The Skraup synthesis, a common method for creating the quinoline core, is known for producing tarry byproducts if not carefully controlled.[1]
-
Oxidation Products: Aromatic amines are susceptible to oxidation, leading to colored impurities, especially upon exposure to air and light.[2]
Q2: My sample of Quinolin-6-amine hydrochloride is dark brown, not the expected light yellow/tan. What causes this and how can I fix it?
A2: A dark brown or black coloration is a classic indicator of oxidation or the presence of polymeric, tar-like impurities.[1][2] Aromatic amines are notoriously sensitive to air oxidation, which forms highly colored quinone-imine type structures.
The most effective method for removing these color bodies is recrystallization with activated charcoal . The charcoal possesses a high surface area that adsorbs large, colored molecules, effectively removing them from the solution. A detailed protocol is provided in the Troubleshooting Guide below.
Q3: What is the quickest way to assess the purity of my sample before and after purification?
A3: For a rapid purity assessment, two techniques are indispensable in a synthesis lab:
-
Thin-Layer Chromatography (TLC): TLC is excellent for visualizing the number of components in your sample. By running your crude material alongside your purified sample, you can get a quick qualitative confirmation of successful purification. A common eluent system for aminoquinolines is a mixture of ethyl acetate and hexane.
-
Melting Point Analysis: A pure crystalline solid will have a sharp, defined melting point. Impurities typically depress and broaden the melting point range. The literature melting point for the free base, 6-Aminoquinoline, is around 115-119°C.[3] The hydrochloride salt will have a different, higher melting point. A broad melting range in your purified product indicates the presence of residual impurities.
Q4: I'm struggling to get my purified Quinolin-6-amine hydrochloride to crystallize out of solution. What should I do?
A4: Difficulty in crystallization is a common challenge. Here are several techniques to induce crystallization, starting with the simplest:
-
Scratching: Use a glass rod to scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of pure product, add it to the supersaturated solution. This "seed" crystal will act as a template for further crystal formation.
-
Reducing Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of your compound, which may push it past its saturation point.
-
Cooling: Ensure the solution is cooled sufficiently. Using an ice bath or even a freezer can promote crystallization, but cool slowly to ensure the formation of pure crystals rather than an amorphous precipitate.
-
Solvent System Change: Your compound may be too soluble in your chosen solvent. Try adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes faintly cloudy (the cloud point), then allow it to stand and cool.
In-Depth Troubleshooting Guides
This section provides detailed, step-by-step protocols for overcoming specific purification challenges.
Guide 1: Decolorizing a Dark Sample via Recrystallization with Activated Charcoal
Issue: The Quinolin-6-amine hydrochloride sample is dark brown or black, indicating significant colored impurities.
Causality: This discoloration is due to high molecular weight byproducts or oxidation products. The principle of this technique is that the desired compound and low-molecular-weight impurities will dissolve in the hot solvent, while the large, colored impurities will be adsorbed by the activated charcoal. A subsequent hot filtration removes the charcoal and the adsorbed impurities.
Protocol: Charcoal-Treated Recrystallization
-
Solvent Selection: Choose a solvent in which Quinolin-6-amine hydrochloride is highly soluble when hot and poorly soluble when cold. Alcohols like ethanol or isopropanol are often good starting points for amine hydrochlorides.[4]
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent required to fully dissolve the crude compound. Maintain the solution at or near boiling.
-
Charcoal Addition: Remove the flask from the heat source to prevent bumping. Add a small amount of activated charcoal (typically 1-2% of the solute's weight). Expert Tip: Adding charcoal to a boiling solution can cause it to boil over violently. Always cool slightly before addition.
-
Heating: Return the flask to the heat source and gently boil for 5-10 minutes to allow for complete adsorption of impurities onto the charcoal.
-
Hot Filtration (Critical Step): This is the most crucial step. The goal is to filter the hot solution to remove the charcoal without allowing the desired compound to crystallize prematurely.
-
Set up a filtration apparatus (a funnel with fluted filter paper is ideal).
-
Pre-heat the funnel and receiving flask by pouring hot solvent through them. This prevents "crashing out" of the product on the cold glass. .
-
-
Crystallization: Allow the clear, filtered solution to cool slowly to room temperature. Once at room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation & Drying: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent. Dry the crystals under vacuum to remove residual solvent.
-
Validation: Check the purity of the resulting crystals via TLC and melting point analysis.
Guide 2: Separating Closely Related Impurities with Column Chromatography
Issue: Purity analysis (e.g., HPLC, NMR) shows persistent impurities that do not come out during recrystallization.
Causality: These are likely isomers or byproducts with solubility properties very similar to the desired product, making separation by recrystallization ineffective. Flash column chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent).[5]
Protocol: Flash Column Chromatography
-
Stationary Phase Selection: Silica gel is the standard choice for compounds of moderate polarity like aminoquinolines.
-
Mobile Phase (Eluent) Selection:
-
Use TLC to determine an optimal solvent system. The ideal system will show good separation between your product spot and the impurity spots, with the product having an Rf value of ~0.3.
-
A common starting point is a gradient of ethyl acetate (polar) in hexane (non-polar).
-
Expert Tip: Amines can "streak" on silica gel due to their basicity. To prevent this, add a small amount of triethylamine (~0.5-1%) to the eluent system to neutralize the acidic sites on the silica.
-
-
Column Packing: Pack the column with silica gel as a slurry in the initial, least polar eluent mixture. Ensure there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane), adsorb it onto a small amount of silica gel, and carefully load this "dry-loaded" sample onto the top of the column bed.
-
Elution: Begin running the column with the mobile phase, starting with a low polarity mixture and gradually increasing the polarity (e.g., from 10% EtOAc/Hexane to 30% EtOAc/Hexane). Collect fractions in test tubes.
-
Fraction Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified Quinolin-6-amine hydrochloride.
Data & Workflow Visualization
Table 1: Recrystallization Solvent Selection Guide
This table provides a starting point for selecting a suitable recrystallization solvent. The ideal solvent will exhibit a large difference in solubility for the compound at high versus low temperatures.
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Ethanol | 78 | Polar Protic | Good general choice for amine hydrochlorides.[4] |
| Isopropanol | 82 | Polar Protic | Similar to ethanol, may offer different solubility characteristics. |
| Water | 100 | Very Polar | High solubility likely; may require a co-solvent (e.g., Ethanol/Water) to reduce solubility when cold. |
| Acetonitrile | 82 | Polar Aprotic | Can be effective; test on a small scale. |
| Methanol | 65 | Polar Protic | Often too good a solvent, leading to low recovery, but can be used in mixed-solvent systems.[4] |
Diagram 1: Purification Method Selection Workflow
This diagram outlines the decision-making process for selecting the appropriate purification strategy based on the nature of the impurities.
Caption: Workflow for selecting a purification method.
References
-
Purification of Quinoline - Chempedia - LookChem . [Link]
- Process for the purification of amines - Google P
- Purification of isoquinoline - Google P
-
6-Aminoquinoline | C9H8N2 | CID 11373 - PubChem - NIH . [Link]
-
Synthesis of derivatives of quinoline. - SciSpace . [Link]
-
Synthesis of quinolines - Organic Chemistry Portal . [Link]
-
(PDF) ChemInform Abstract: Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline . [Link]
-
Quinine - Wikipedia . [Link]
-
Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents - SciSpace . [Link]
- The crystallization of quinoline - Google P
-
Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride - NIH . [Link]
-
DERIVATIVES OF 8-QUINOLINOL - DTIC . [Link]
-
One-Pot, Three-Component Cascade Synthesis of 4-Amino Quinoline Derivatives from 2-Aminobenzonitriles, Aldehydes, and Active Methylene Compounds | The Journal of Organic Chemistry - ACS Publications . [Link]
-
Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145 - PMC - NIH . [Link]
-
How to recrystallization amine compound and it is not soluble in common organic solvents . [Link]
-
Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry . [Link]
-
Bacterial degradation of monocyclic aromatic amines - Frontiers . [Link]
-
Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production - IISTE.org . [Link]
- Synthesis method of quinoline compound containing sulfonyl - Google P
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. 369640250 [thermofisher.com]
- 4. CN103664892B - The crystallization of quinoline - Google Patents [patents.google.com]
- 5. CN110156675B - Synthesis method of quinoline compound containing sulfonyl - Google Patents [patents.google.com]
Quinolin-6-amine hydrochloride storage and stability issues
Welcome to the technical support resource for Quinolin-6-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the storage, stability, and handling of this compound. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during the handling and use of Quinolin-6-amine hydrochloride. Each issue is followed by an analysis of potential causes and a step-by-step protocol for diagnosis and resolution.
Issue 1: My solid Quinolin-6-amine hydrochloride has changed color from off-white/light tan to dark brown.
This is the most frequently reported issue and is a strong indicator of compound degradation.
-
Causality & Scientific Rationale: Quinoline and its derivatives, particularly those with amine functional groups, are susceptible to degradation through oxidation.[1] The aromatic amine group is electron-rich and can be oxidized by atmospheric oxygen. This process is often accelerated by exposure to light and moisture. The resulting oxidized species are typically highly conjugated and colored, leading to the observed change from a pale solid to a yellow or brown substance.[1][2]
-
Troubleshooting & Resolution Protocol: When discoloration is observed, the integrity of the compound must be verified before use. A simple analytical check can determine if the material is still suitable for your experiments.
Step-by-Step Purity Assessment (Thin-Layer Chromatography):
-
Prepare Samples: Dissolve a small amount (~1 mg) of your discolored compound in a suitable solvent (e.g., methanol or a 9:1 dichloromethane:methanol mixture). As a control, use a fresh, unopened sample or a recently purchased lot if available.
-
Select TLC Plate: Use a standard silica gel 60 F254 TLC plate.
-
Spot the Plate: Carefully spot a small amount of each solution onto the TLC plate baseline.
-
Develop the Plate: Place the plate in a developing chamber with an appropriate mobile phase (e.g., 95:5 ethyl acetate:triethylamine). The triethylamine is added to prevent the basic amine from streaking on the acidic silica gel.
-
Visualize: After development, visualize the plate under a UV lamp (254 nm). The quinoline ring is a strong chromophore.[3]
-
Interpret Results:
-
Pure Compound: A single, well-defined spot.
-
Degraded Compound: Multiple spots. The main spot may be present, but you will likely see additional spots at different Rf values, often including colored impurities at the baseline that are highly polar.
-
-
-
Corrective Action: If significant impurities are detected, the compound should be repurified (e.g., by recrystallization or column chromatography) or discarded. To prevent future degradation, always store the compound under an inert atmosphere and protected from light.[4]
Diagram: Troubleshooting Workflow for Compound Discoloration
Caption: Workflow for addressing discoloration of Quinolin-6-amine HCl.
Issue 2: The compound is difficult to dissolve or shows inconsistent solubility.
-
Causality & Scientific Rationale:
-
Incorrect Solvent Choice: Quinolin-6-amine hydrochloride is a salt. Unlike its free base form, which is insoluble in water but soluble in organic solvents like chloroform and methanol[4], the hydrochloride salt is expected to have significantly higher solubility in polar protic solvents, including water and ethanol.
-
Hygroscopicity: Amine hydrochloride salts are frequently hygroscopic, meaning they readily absorb moisture from the atmosphere.[5] Absorbed water can cause the solid to clump, making it difficult to weigh accurately and dissolve evenly.
-
Degradation: Degraded, oxidized material can sometimes form less soluble polymeric byproducts.
-
-
Troubleshooting & Resolution Protocol:
Step-by-Step Solubility Verification:
-
Confirm the Form: Ensure you are working with the hydrochloride salt and not the free base. Check the manufacturer's label and documentation.
-
Perform a Small-Scale Test: Before preparing a large stock solution, test the solubility of ~1-2 mg of the compound in 100-200 µL of various solvents. See the table below for suggestions.
-
Facilitate Dissolution: Use gentle warming (not to exceed 40-50°C) or sonication in a water bath to aid dissolution.
-
Address Hygroscopicity: If the material appears clumped or sticky, dry it in a vacuum desiccator or vacuum oven at a mild temperature (e.g., room temperature to 40°C) for several hours before weighing.
-
| Solvent Class | Recommended Solvents | Expected Solubility of Hydrochloride Salt |
| Polar Protic | Water, Methanol, Ethanol | High |
| Polar Aprotic | DMSO, DMF | Good to High |
| Non-Polar | Toluene, Hexanes | Low to Insoluble |
| Chlorinated | Dichloromethane (DCM) | Low (Free base is soluble) |
Frequently Asked Questions (FAQs)
Q1: What are the definitive storage conditions for long-term stability of Quinolin-6-amine hydrochloride?
A: For maximum shelf-life and to prevent degradation, the compound must be protected from its primary environmental adversaries: oxygen, light, and moisture.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows the rate of potential degradation reactions. |
| Atmosphere | Under dry, inert gas (Argon or Nitrogen) | Prevents oxidation of the electron-rich amine group.[4] |
| Light | In an amber or opaque vial, stored in the dark. | Quinoline structures are photosensitive and can degrade upon light exposure.[1] |
| Container | Tightly sealed vial. | Prevents ingress of atmospheric moisture and oxygen. |
| Humidity | Store with a desiccant or in a desiccator. | Minimizes water absorption, as amine hydrochlorides are often hygroscopic.[5] |
Q2: Why is an inert atmosphere so crucial for this specific compound?
A: The combination of the quinoline ring and the exocyclic amine at the 6-position creates an electron-rich aromatic system. The amine group, in particular, is a primary target for atmospheric oxygen. Oxidation can lead to the formation of nitroso, nitro, and ultimately complex polymeric structures, all of which are colored impurities that compromise the compound's purity and activity. Storing under an inert gas like argon or nitrogen displaces the oxygen, effectively halting this primary degradation pathway.[4]
Diagram: Factors Leading to Degradation of Quinolin-6-amine HCl
Caption: Key environmental factors that cause compound degradation.
Q3: How stable is Quinolin-6-amine hydrochloride in solution, and how should I store stock solutions?
A: The stability of the compound in solution is significantly lower than in its solid state. For highest experimental fidelity, it is strongly recommended to prepare solutions fresh on the day of use.
If short-term storage is unavoidable:
-
Solvent Choice: Use a high-purity, anhydrous solvent if possible (e.g., DMSO). If using aqueous buffers, ensure they are sterile and degassed to remove dissolved oxygen.
-
Storage: Store solutions in tightly capped vials, protected from light, at -20°C or -80°C.
-
Aliquoting: Prepare small, single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q4: What analytical methods are best for confirming the purity of my sample?
A: A combination of methods provides the most comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard. Use a C18 reverse-phase column with a UV detector. The quinoline moiety has a strong UV absorbance, making it easy to detect. A purity check would show a single major peak with minimal-to-no secondary peaks.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This method confirms both the retention time (like HPLC) and the molecular weight of the compound, providing a high degree of confidence in its identity.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for confirming the chemical structure and identifying impurities if they are present at levels of ~1% or higher.
References
-
Tokyo Chemical Industry. (2025). Safety Data Sheet. Retrieved from TCI website.
-
Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals.[1]
-
Wikipedia. (n.d.). Quinine. Retrieved from Wikipedia.[7]
-
Fisher Scientific. (2012). Safety Data Sheet: 6-Aminoquinoline. Retrieved from Fisher Scientific.[8]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11373, 6-Aminoquinoline. Retrieved from PubChem.[9]
-
ChemicalBook. (2026). 6-Aminoquinoline. Retrieved from ChemicalBook.[4]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7047, Quinoline. Retrieved from PubChem.[2]
- RSC Publishing. (n.d.). A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection. RSC Advances.
- ResearchGate. (2025). Solubility of 6-Chloropyridazin-3-amine in Different Solvents.
- ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt.
-
Lin, Q., et al. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. Molecules.[10]
- ResearchGate. (n.d.). Synthesis of 2‐aminopyridine and quinoline amides 2.
-
Al-Sabagh, A. M., et al. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. Journal of the Iranian Chemical Society.[11]
- National Center for Biotechnology Information. (2025).
-
ResearchGate. (n.d.). Pathway proposed for the degradation of quinoline. Retrieved from ResearchGate.[12]
-
Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.[13]
-
Gao, Y.G., et al. (2023). Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. Advances in Engineering Technology Research.[14]
- Peng, C., et al. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level.
-
ACS Omega. (2026). Design and Evaluation of Quinoline-derived Fluorophores for Labeling Amyloid Beta 1–42 in Alzheimer's Disease. ACS Omega.[3]
- Fisher Scientific. (n.d.). Safety Data Sheet.
- ACS Publications. (n.d.). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Journal of the American Chemical Society.
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
-
ResearchGate. (n.d.). Purification of quinoline yellow components using high-speed counter-current chromatography. Retrieved from ResearchGate.[6]
- Taylor, L. S. (2011). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of Pharmaceutical Sciences.
- BenchChem. (2025). Solubility Profile of 6-Chloropyridin-3-amine in Organic Solvents: A Technical Guide.
- National Center for Biotechnology Information. (n.d.).
- Agilent. (2016). Chemical Purity Analysis.
-
PubMed. (n.d.). Microbial metabolism of quinoline and related compounds. IX. Degradation of 6-hydroxyquinoline and quinoline by Pseudomonas diminuta 31/1 Fa1 and Bacillus circulans 31/2 A1. Systematic and Applied Microbiology.[15]
- Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
-
Royal Society of Chemistry. (n.d.). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. New Journal of Chemistry.[5]
- MDPI. (n.d.). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies.
- ResearchGate. (n.d.). An overview on Common Organic Solvents and their Toxicity.
Sources
- 1. noveltyjournals.com [noveltyjournals.com]
- 2. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 6-Aminoquinoline | 580-15-4 [chemicalbook.com]
- 5. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Quinine - Wikipedia [en.wikipedia.org]
- 8. fishersci.com [fishersci.com]
- 9. 6-Aminoquinoline | C9H8N2 | CID 11373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. madison-proceedings.com [madison-proceedings.com]
- 15. Microbial metabolism of quinoline and related compounds. IX. Degradation of 6-hydroxyquinoline and quinoline by Pseudomonas diminuta 31/1 Fa1 and Bacillus circulans 31/2 A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Quinolin-6-amine Hydrochloride
Domain: Process Chemistry & Scale-Up Document ID: TS-Q6A-HCl-001 Status: Active
Introduction: The Scale-Up Transition
Welcome to the Process Optimization Hub. If you are accessing this guide, you are likely transitioning the synthesis of Quinolin-6-amine hydrochloride (CAS: 53400-41-2) from gram-scale medicinal chemistry to kilogram-scale process development.
While the bench-scale synthesis often relies on the Skraup reaction (aniline + glycerol) or tin/acid reductions, these methods fail at scale due to violent exotherms, "tarry" byproducts, and heavy metal waste. In the pilot plant, the industry standard is the Catalytic Hydrogenation of 6-nitroquinoline , followed by immediate salt formation to arrest oxidation.
This guide addresses the three critical failure modes encountered during this transition: Thermal Runaway , Oxidative Degradation , and Salt Stoichiometry Control .
Module 1: The Reduction Phase (Exotherm Management)
Context: The reduction of the nitro group to an amine releases approx. 500–550 kJ/mol . On a 10kg scale, this energy is sufficient to vaporize the solvent and rupture the reactor if not removed efficiently.
Troubleshooting Guide: Hydrogenation Safety
Q: Why is the reactor temperature spiking despite maximum cooling jacket flow?
-
Diagnosis: You are likely operating in a mass-transfer limited regime where hydrogen uptake is too rapid for your heat exchange capacity (Accumulation).
-
The Fix:
-
Switch to Semi-Batch: Do not load all substrate at once if using a batch hydrogenator. Feed the nitro-substrate as a solution over 4–6 hours.
-
Starve the Reaction: Lower the H2 pressure. Reaction rate (
) is often first-order with respect to hydrogen pressure ( ). Reducing pressure from 10 bar to 2 bar directly throttles the heat release rate. -
Agitation Check: Ensure your impeller speed is high enough to overcome gas-liquid mass transfer resistance, but balance this against the cooling capacity.
-
Q: The reaction stalls at 90% conversion. Should I add more catalyst?
-
Diagnosis: Catalyst poisoning (often by sulfur from the nitro-precursor synthesis) or pore clogging by reaction tars.
-
The Fix:
-
Do NOT simply add fresh dry catalyst to a hydrogen-rich atmosphere (fire hazard).
-
Protocol: Purge with N2, filter the slurry, and reload with fresh catalyst slurry.
-
Prevention: Wash the 6-nitroquinoline starting material with EDTA solution or recrystallize it to remove metal/sulfur poisons before hydrogenation.
-
Visual Workflow: Hydrogenation Safety Logic
Figure 1: Critical safety interlock logic for exothermic nitro-reduction. Automated H2 cutoff is mandatory for scale-up.
Module 2: Workup & Isolation (The "Purple" Problem)
Context: 6-Aminoquinoline is electron-rich. Upon exposure to air, it oxidizes to form quinonoid impurities (often purple or black) and azo-dimers. The hydrochloride salt is stable, but the free base intermediate is not.
Troubleshooting Guide: Oxidative Stability
Q: My filtrate turned dark purple during the catalyst filtration. Is the batch ruined?
-
Diagnosis: Rapid oxidation of the free amine. This is a "race against time."
-
The Fix:
-
Immediate Action: Treat with activated carbon (charcoal) immediately to remove colored impurities, then proceed to salt formation instantly.
-
Process Control: The filtration of the catalyst (Pd/C) must be done under a strict Nitrogen Blanket . Do not use open Buchner funnels; use enclosed pressure filters (Nutsche).
-
Q: I see a new impurity at RRT 1.2 in HPLC after workup.
-
Diagnosis: Likely the azo-dimer formed via the coupling of the amine with unreacted nitroso intermediates, or oxidative dimerization.
-
The Fix: Ensure the hydrogenation goes to 100% completion before stopping. Residual nitro/nitroso compounds react with the product. Hold the reaction for 1 hour after H2 uptake ceases.
Module 3: Salt Formation & Crystallization
Context: The hydrochloride salt (Quinolin-6-amine HCl) is the desired API intermediate. Direct evaporation of aqueous HCl solutions leads to sticky, hygroscopic solids.
Protocol: Anhydrous Salt Formation
Objective: Obtain free-flowing, non-hygroscopic crystals.
| Parameter | Recommendation | Rationale |
| Solvent | 2-Propanol (IPA) or Ethanol | Avoids water. HCl salts crystallized from water are often hygroscopic hydrates. |
| Acid Source | HCl in IPA (5–6 N) | Allows for "dry" salt formation. Aqueous HCl introduces water that is hard to remove. |
| Temperature | 0°C to 5°C | Maximizes yield; solubility of the HCl salt is temperature-dependent. |
| Stoichiometry | 1.05 – 1.10 eq | Slight excess ensures complete conversion. Large excess can trap HCl in the crystal lattice (solvates). |
Step-by-Step Workflow:
-
Dissolution: Dissolve the crude free amine (filtered from catalyst) in 5 volumes of 2-Propanol.
-
Inerting: Purge headspace with Nitrogen.
-
Acid Addition: Add 5-6N HCl in IPA dropwise over 1 hour at 20-25°C. Note: Exothermic.
-
Crystallization: Cool slowly to 0-5°C over 2 hours. The salt should precipitate as a white to off-white solid.
-
Filtration: Filter under N2. Wash with cold IPA.
-
Drying: Vacuum oven at 40-50°C. Critical: Ensure no residual HCl gas remains.
Visual Workflow: Isolation Strategy
Figure 2: The "Dry" Workup process to prevent hygroscopicity and oxidation.
Module 4: Regulatory & Impurity Control (PGIs)
Context: The starting material (6-nitroquinoline) is a Potentially Genotoxic Impurity (PGI). Regulatory limits (ICH M7) often require this to be < 10 ppm in the final material.
Q: How do I ensure PGI compliance?
-
Strategy: The salt formation step is also a purification step.[1][2] 6-nitroquinoline is much less basic than 6-aminoquinoline.
-
Purification Logic:
-
When HCl is added, 6-aminoquinoline protonates and crystallizes.
-
Unreacted 6-nitroquinoline remains neutral and stays in the IPA mother liquor.
-
Action: Do not evaporate the mother liquor to dryness to chase yield; you will coprecipitate the PGI. Accept a 5-10% yield loss in the mother liquor to ensure purity.
-
References
-
Hydrogenation Safety & Catalysis
-
Oxidative Stability of Aminoquinolines
-
General Scale-Up & Salt Formation
Sources
- 1. youtube.com [youtube.com]
- 2. US5686588A - Amine acid salt compounds and process for the production thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids [mdpi.com]
Technical Support Center: Quinolin-6-amine Hydrochloride Photostability
Topic: Stabilization & Handling of Photosensitive Aminoquinolines
Ticket ID: #QA-580-15-4-HCl Assigned Specialist: Senior Application Scientist, Chemical Stability Unit
Executive Summary
Quinolin-6-amine hydrochloride (CAS: 580-15-4 (free base ref)) is a critical intermediate in the synthesis of antimalarials and organic ligands. However, the electron-rich amino group at the C6 position makes the quinoline ring highly susceptible to photo-oxidative degradation . Upon exposure to UV/Vis light (specifically 320–400 nm), the compound undergoes radical cation formation, leading to N-oxide impurities and azo-dimerization, often observed as a rapid darkening of the solution.
This guide provides validated protocols to arrest this degradation, ensuring data integrity for your downstream applications.
Module 1: Diagnostic & Triage
Use this section to determine if your current batch is compromised.
Visual Troubleshooting Matrix
| Observation | Probable Cause | Impact on Assay | Action Required |
| Solution turns pale yellow | Normal for concentrated HCl salt | None | Proceed with experiment. |
| Solution turns brown/red | Oxidative Coupling/Azo formation | High (Fluorescence quenching, toxicity) | Discard. Fresh prep required with antioxidants. |
| Precipitate forms | Hydrolysis or Free Base precipitation | Critical (Concentration loss) | Check pH. If pH > 5.5, the salt may dissociate. Re-acidify. |
| HPLC: New peak (RRT ~0.8) | Quinoline N-oxide | Moderate (Impurity interference) | Protect from light; use amber glassware. |
FAQ: Common Stability Questions
Q: Can I store the stock solution at -20°C to prevent photodegradation? A: Freezing slows thermal degradation but does not stop photochemical reactions if the container is transparent. You must use amber borosilicate vials or wrap clear vials in aluminum foil before freezing. Light exposure during the freeze-thaw cycle is a common, overlooked source of degradation.
Q: Why does the Hydrochloride salt degrade? Isn't the amine protonated?
A: While protonation (
Module 2: Stabilization Protocols
Implement these workflows to enhance stability during experimentation.
Protocol A: The "Antioxidant Shield" (For Solution Assays)
Best for: Short-term liquid handling (HPLC, biological assays).
Mechanism: Ascorbic acid acts as a sacrificial electron donor, scavenging ROS before they attack the Quinolin-6-amine.
-
Preparation of Solvent: Degas 100 mL of 0.1M HCl using a nitrogen purge for 15 minutes to remove dissolved oxygen.
-
Additive: Add Ascorbic Acid to a final concentration of 0.1% (w/v) OR Sodium Metabisulfite (0.05% w/v).
-
Dissolution: Dissolve Quinolin-6-amine HCl in this matrix.
-
Storage: Store in amber glass. Stability is extended from <4 hours to >48 hours under ambient light.
Protocol B: Cyclodextrin Molecular Encapsulation
Best for: Long-term storage and formulation.
Mechanism: Hydroxypropyl-
Step-by-Step Methodology:
-
Stoichiometry: Calculate a 1:1 molar ratio of Quinolin-6-amine HCl to HP-
-CD. -
Solvent: Dissolve HP-
-CD in distilled water (approx. 20% w/v solution). -
Complexation: Slowly add the Quinolin-6-amine HCl to the CD solution while stirring at 500 RPM.
-
Equilibration: Stir protected from light for 24 hours at room temperature.
-
Filtration: Filter through a 0.45
m PVDF membrane to remove uncomplexed drug. -
Lyophilization: Freeze-dry the filtrate to obtain the stable solid complex.
Module 3: Workflow Visualization
Decision Tree: Stabilization Strategy
Use this logic flow to select the correct protection method for your experiment.
Caption: Decision matrix for selecting the appropriate stabilization method based on experimental state and duration.
Module 4: ICH Q1B Compliance Testing
If you are developing a drug product, you must validate photostability according to ICH Q1B guidelines.[1]
Forced Degradation Protocol (Stress Testing)
To confirm the efficacy of the Cyclodextrin complex or Antioxidant formulation, run this side-by-side comparison:
| Parameter | Specification (ICH Q1B Option 2) |
| Light Source | Cool White Fluorescent + Near UV Lamp (320-400 nm) |
| Exposure Target | 1.2 million lux·hours AND 200 Wh/m² (UV) |
| Sample A (Control) | Quinolin-6-amine HCl (Wrapped in Foil) |
| Sample B (Exposed) | Quinolin-6-amine HCl (Direct Exposure) |
| Sample C (Stabilized) | Protocol B Complex (Direct Exposure) |
| Acceptance Criteria | Sample C purity > 99.0% relative to Sample A; No new impurities > 0.1%. |
Data Analysis:
Calculate the degradation percentage using the formula:
References
-
International Council for Harmonisation (ICH). Q1B Photostability Testing of New Drug Substances and Products.[1][2][3] (1996). Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11373, 6-Aminoquinoline. Retrieved from [Link]
- Loftsson, T., & Brewster, M. E.Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (2010).
-
Viola, G., et al. 6-Aminoquinolones: photostability, cellular distribution and phototoxicity. Toxicology in Vitro.[4] (2004).[4] Retrieved from [Link]
-
Pinho, E., et al. Cyclodextrins as Encapsulating Agents for Plant Bioactive Compounds. Molecules. (2014).[5] (Supporting protocol for inclusion complexation).
Sources
Validation & Comparative
A Comparative Analysis of Quinolin-6-amine Hydrochloride and Established Anticancer Agents: An Investigational Guide
Introduction: The Quinoline Scaffold in Oncology and the Emergence of Quinolin-6-amine Hydrochloride as a Candidate Molecule
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a broad spectrum of biological activities.[1][2][3][4] In the realm of oncology, quinoline derivatives have been extensively investigated and developed into clinically approved anticancer agents.[4][5] These derivatives exert their effects through diverse mechanisms of action, including the induction of apoptosis, cell cycle arrest, inhibition of angiogenesis, and modulation of critical signaling pathways.[1][2] While much of the focus has been on complex substituted quinolines, simpler analogs such as Quinolin-6-amine hydrochloride are now being explored for their potential as foundational structures for novel anticancer therapeutics. This guide provides a comparative framework for evaluating the potential anticancer properties of Quinolin-6-amine hydrochloride against well-established anticancer agents, supported by detailed experimental protocols for its characterization.
Comparative Landscape: Mechanisms of Action of Known Anticancer Agents
To establish a baseline for comparison, it is crucial to understand the mechanisms of action of current anticancer drugs. These agents can be broadly categorized based on their cellular targets and effects.[6][7][8]
| Drug Class | Mechanism of Action | Examples |
| Alkylating Agents | Covalently modify DNA, leading to cross-linking and inhibition of DNA replication and transcription.[7] | Cisplatin, Cyclophosphamide |
| Antimetabolites | Interfere with the synthesis of nucleic acids by mimicking endogenous metabolites.[8] | Methotrexate, 5-Fluorouracil |
| Topoisomerase Inhibitors | Interfere with the function of topoisomerase enzymes, leading to DNA strand breaks.[7] | Doxorubicin, Etoposide |
| Microtubule Inhibitors | Disrupt microtubule dynamics, leading to mitotic arrest and apoptosis.[8][9] | Paclitaxel, Vincristine |
| Kinase Inhibitors | Inhibit specific protein kinases involved in cancer cell signaling pathways.[6] | Imatinib, Gefitinib |
Quinoline derivatives have been shown to act through several of these mechanisms, including topoisomerase inhibition and kinase inhibition.[2][10] Therefore, a comprehensive evaluation of Quinolin-6-amine hydrochloride should investigate its potential to impact these key cellular processes.
An Investigational Workflow for Characterizing the Anticancer Profile of Quinolin-6-amine Hydrochloride
The following sections outline a logical, multi-stage experimental approach to assess the anticancer potential of Quinolin-6-amine hydrochloride. This workflow is designed to first establish its cytotoxic activity and then to elucidate its mechanism of action.
Caption: Investigational Workflow for Anticancer Drug Candidate Evaluation.
Phase 1: In Vitro Cytotoxicity Screening
The initial step is to determine whether Quinolin-6-amine hydrochloride exhibits cytotoxic or cytostatic effects against a panel of human cancer cell lines.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Quinolin-6-amine hydrochloride and a reference anticancer drug (e.g., Doxorubicin) in culture medium. Replace the medium in the wells with the compound-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC50) value.
Expected Outcome and Comparison: The IC50 values will provide a quantitative measure of the cytotoxic potency of Quinolin-6-amine hydrochloride. These values can be directly compared to those of known anticancer agents tested under the same conditions. For example, many quinoline-chalcone derivatives have shown potent anticancer activity with IC50 values in the nanomolar to low micromolar range.[11]
| Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) | HCT116 IC50 (µM) |
| Quinolin-6-amine hydrochloride | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| Doxorubicin (Reference) | Expected Literature Range | Expected Literature Range | Expected Literature Range |
| Cisplatin (Reference) | Expected Literature Range | Expected Literature Range | Expected Literature Range |
Phase 2: Elucidation of the Mechanism of Cell Death
Assuming Quinolin-6-amine hydrochloride demonstrates significant cytotoxicity, the next step is to investigate the underlying mechanism of cell death. The two primary modes are apoptosis and necrosis.
Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
-
Cell Treatment: Treat cancer cells with Quinolin-6-amine hydrochloride at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a positive control (e.g., Staurosporine) and an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide. Incubate for 15 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Experimental Protocol: Caspase-3/7 Activity Assay
-
Cell Treatment and Lysis: Treat cells as described for the Annexin V assay. After treatment, lyse the cells according to the assay kit manufacturer's instructions.
-
Caspase-Glo® 3/7 Reagent Addition: Add the Caspase-Glo® 3/7 reagent, which contains a proluminescent caspase-3/7 substrate (DEVD sequence), to the cell lysate.[12][13]
-
Incubation and Luminescence Measurement: Incubate at room temperature and measure the luminescence using a luminometer.[13] The luminescent signal is proportional to the amount of caspase-3/7 activity.
Comparative Insights: An increase in the population of Annexin V-positive cells and elevated caspase-3/7 activity would suggest that Quinolin-6-amine hydrochloride induces apoptosis.[14] This is a common mechanism for many quinoline-based anticancer agents.[1][2] In contrast, a significant increase in only PI-positive cells would indicate a necrotic mode of cell death, which is less common for targeted anticancer agents.
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment and Fixation: Treat cells with Quinolin-6-amine hydrochloride at its IC50 concentration for 24 hours. Harvest and fix the cells in cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend in a solution containing propidium iodide and RNase A.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Comparative Insights: Arresting the cell cycle at a specific phase is a hallmark of many anticancer drugs.[1] For instance, microtubule inhibitors like Paclitaxel cause a G2/M phase arrest.[9] An accumulation of cells in a particular phase following treatment with Quinolin-6-amine hydrochloride would provide valuable information about its potential target.
Phase 3: Identification of Molecular Targets and Signaling Pathways
The final phase of this initial investigation aims to identify the molecular pathways affected by Quinolin-6-amine hydrochloride.
Experimental Protocol: Western Blot Analysis of Key Signaling Proteins
-
Protein Extraction: Treat cancer cells with Quinolin-6-amine hydrochloride for various time points. Lyse the cells and quantify the protein concentration.[15]
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key proteins in cancer-related signaling pathways, such as:
-
Apoptosis: Cleaved PARP, Cleaved Caspase-3, Bcl-2, Bax
-
Cell Cycle: Cyclin D1, Cyclin B1, p21, p27
-
Signaling Pathways: p-EGFR, p-Akt, p-ERK, total EGFR, total Akt, total ERK
-
-
Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate for detection.[16]
Interpreting the Results in a Comparative Context:
-
EGFR Pathway: A decrease in the phosphorylation of EGFR would suggest that Quinolin-6-amine hydrochloride may act as an EGFR inhibitor, similar to gefitinib and erlotinib. The EGFR signaling pathway is crucial for cell growth, survival, and proliferation.[17][18][19][20]
-
PI3K/Akt Pathway: Reduced phosphorylation of Akt would indicate inhibition of the PI3K/Akt pathway, a central regulator of cell survival and proliferation.[21][22][23][24][25] This pathway is frequently overactive in many cancers.[23]
-
MAPK/ERK Pathway: A decrease in ERK phosphorylation would point towards inhibition of the MAPK/ERK pathway, which is involved in cell proliferation, differentiation, and survival.[26][27][28][29]
Caption: Simplified EGFR, MAPK, and PI3K/Akt Signaling Pathways.
Conclusion and Future Directions
This guide outlines a systematic approach to compare the potential anticancer properties of Quinolin-6-amine hydrochloride with those of established anticancer agents. By following this investigational workflow, researchers can generate robust data to determine its cytotoxic potency, elucidate its mechanism of action, and identify the molecular pathways it targets. While Quinolin-6-amine hydrochloride is a simple molecule, its quinoline core provides a strong rationale for its investigation as a potential anticancer agent or as a scaffold for the development of more complex and potent derivatives.[1][2][4] The hypothetical data generated through these experiments would provide a solid foundation for further preclinical development, including in vivo efficacy studies in animal models.
References
- Comprehensive review on current developments of quinoline-based anticancer agents. (Source: Not specified)
- 6-Aminoquinoline 580-15-4 wiki - Guidechem. (Source: Guidechem)
- Certain anticancer drug structures of quinoline derivatives I-VI and... - ResearchGate.
- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (Source: Not specified)
- Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents - MDPI. (Source: MDPI)
- Anticancer Drugs Mechanism of Action 7 Key Pathways to Disrupting Tumor Growth. (Source: Arborpharmchem)
- 6-Aminoquinoline | 580-15-4 - ChemicalBook. (Source: ChemicalBook)
- Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC. (Source: PubMed Central)
- 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases - PMC - PubMed Central. (Source: PubMed Central)
- Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes - NIH.
- Small-Molecule Mitotic Inhibitors as Anticancer Agents: Discovery, Classification, Mechanisms of Action, and Clinical Trials - MDPI. (Source: MDPI)
- Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC - NIH.
- Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry - PubMed. (Source: PubMed)
- Review on recent development of quinoline for anticancer activities. (Source: Not specified)
- Anticancer Activity of Quinoline Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (Source: International Journal of Pharmaceutical Sciences Review and Research)
- Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. (Source: Not specified)
- A comprehensive pathway map of epidermal growth factor receptor signaling - PMC. (Source: PubMed Central)
- MAPK/ERK p
- PI3K / Akt Signaling. (Source: Not specified)
- Classification of anticancer drugs: an update with FDA- and EMA-approved drugs - PMC. (Source: PubMed Central)
- Caspase-Glo® 3/7 Assay Protocol - Promega Corporation.
- Blotting Basics - Western Blot Applications in Preclinical Oncology Research. (Source: Not specified)
- Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC. (Source: PubMed Central)
- MAP Kinase P
- EGF/EGFR Signaling Pathway - Creative Diagnostics.
- Anticancer drug | Description, Types, Mechanisms, & Side Effects - Britannica. (Source: Britannica)
- Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Qur
- CellEvent Caspase-3/7 Green Flow Cytometry Assay Kit - Thermo Fisher Scientific. (Source: Thermo Fisher Scientific)
- KEGG PI3K-Akt signaling pathway - Homo sapiens (human). (Source: KEGG)
- Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening. (Source: Not specified)
- EGFR Signaling Pathway | Sino Biological. (Source: Sino Biological)
- MAP Kinase Signaling Pathways - Creative Diagnostics.
- Mechanistic insights on anticancer drugs with specific biological targets and signalling p
- Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC. (Source: PubMed Central)
- Western Blotting Protocol - Cell Signaling Technology. (Source: Cell Signaling Technology)
- The MAPK Signaling P
- PI3K/AKT/mTOR p
- Caspase-Glo® 3/7 Assay - Promega Corporation.
- Epidermal growth factor receptor - Wikipedia. (Source: Wikipedia)
- Advanced Western Blotting Solutions for Cancer and Immuno-Oncology - Bio-Techne. (Source: Bio-Techne)
- MAP Kinase Signaling Pathway - BOC Sciences. (Source: BOC Sciences)
- Epidermal Growth Factor Receptor (EGFR) Signaling - Sigma-Aldrich. (Source: Sigma-Aldrich)
- Caspase-3/7 Activity Plate Reader Assay Kit, Green - STEMCELL Technologies. (Source: STEMCELL Technologies)
- PI3K-Akt signaling p
- PI3K-AKT Pathway Explained - YouTube. (Source: YouTube)
Sources
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. arborpharmchem.com [arborpharmchem.com]
- 7. Classification of anticancer drugs: an update with FDA- and EMA-approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer drug | Description, Types, Mechanisms, & Side Effects | Britannica [britannica.com]
- 9. mdpi.com [mdpi.com]
- 10. Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 13. promega.com [promega.com]
- 14. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. sinobiological.com [sinobiological.com]
- 20. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 21. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 22. KEGG PATHWAY: PI3K-Akt signaling pathway - Homo sapiens (human) [kegg.jp]
- 23. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 24. cusabio.com [cusabio.com]
- 25. m.youtube.com [m.youtube.com]
- 26. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 27. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 28. creative-diagnostics.com [creative-diagnostics.com]
- 29. m.youtube.com [m.youtube.com]
A Comprehensive Guide to Target Validation of Quinolin-6-amine Hydrochloride: A Case Study in Kinase Inhibition
For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is both complex and critical. This guide provides an in-depth, experience-driven framework for the target validation of Quinolin-6-amine hydrochloride. While historically investigated for its antimalarial properties, the quinoline scaffold is a versatile pharmacophore with a wide range of biological activities, including potential anticancer applications through kinase inhibition[1][2].
This document eschews a rigid template, instead offering a logical, multi-pronged strategy to first identify and then rigorously validate the molecular target(s) of Quinolin-6-amine hydrochloride. We will operate under the working hypothesis that, like some related compounds, Quinolin-6-amine hydrochloride exerts its effects through the inhibition of a key cellular kinase, for instance, within the MAPK/ERK signaling pathway—a critical regulator of cell proliferation, differentiation, and survival that is often dysregulated in cancer[3][4].
Part 1: Initial Target Identification – Casting a Wide Net
The first principle of target validation is to unbiasedly identify the direct binding partners of your compound. This avoids confirmation bias and can reveal unexpected mechanisms of action. We will employ two complementary, state-of-the-art proteomics-based approaches.
Affinity Purification-Mass Spectrometry (AP-MS)
The logic behind AP-MS is to use the small molecule as "bait" to pull down its interacting proteins from a complex cellular lysate. This provides a direct physical link between the compound and its potential targets[5].
Experimental Protocol: AP-MS
-
Immobilization of Quinolin-6-amine hydrochloride:
-
Synthesize a derivative of Quinolin-6-amine with a linker and an affinity tag (e.g., biotin). It is crucial to test this modified compound to ensure it retains its biological activity.
-
As a negative control, create beads with the linker and tag alone.
-
-
Cell Culture and Lysis:
-
Culture a relevant cancer cell line (e.g., A375 melanoma, known for BRAF mutations and ERK pathway activation) to ~80% confluency.
-
Lyse the cells under non-denaturing conditions to preserve protein complexes.
-
-
Affinity Pulldown:
-
Incubate the cell lysate with the immobilized Quinolin-6-amine hydrochloride beads and the control beads.
-
Wash the beads extensively to remove non-specific binders.
-
-
Elution and Sample Preparation:
-
Elute the bound proteins.
-
Prepare the samples for mass spectrometry analysis (e.g., by in-gel or in-solution digestion with trypsin).
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify proteins that are significantly enriched in the Quinolin-6-amine hydrochloride pulldown compared to the control.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique that identifies target engagement in a cellular context. The principle is that a protein's thermal stability increases upon ligand binding.
Experimental Protocol: CETSA
-
Cell Treatment:
-
Treat intact cells with Quinolin-6-amine hydrochloride or a vehicle control.
-
-
Thermal Challenge:
-
Heat the cell suspensions to a range of temperatures.
-
-
Lysis and Protein Quantification:
-
Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Quantify the amount of a specific protein of interest (e.g., a candidate kinase from the AP-MS experiment) in the soluble fraction by Western blot or mass spectrometry.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates direct binding.
-
Logical Workflow for Target Identification
Caption: Initial unbiased approaches to identify potential protein targets.
Part 2: Validating the "Hit" – From Binding to Biological Function
Once we have a list of potential targets, the next crucial phase is to validate which of these are responsible for the observed biological effects of Quinolin-6-amine hydrochloride. Let's assume our initial screens identified MEK1, a key kinase in the ERK pathway, as a high-confidence hit.
In Vitro Validation of Direct Inhibition
We must first confirm that Quinolin-6-amine hydrochloride directly inhibits the enzymatic activity of our putative target, MEK1, and determine its potency.
Experimental Protocol: In Vitro Kinase Assay
-
Reagents:
-
Recombinant human MEK1 protein.
-
Substrate (e.g., inactive ERK2).
-
ATP.
-
Quinolin-6-amine hydrochloride at various concentrations.
-
A known MEK inhibitor (e.g., Trametinib) as a positive control.
-
-
Assay Procedure:
-
In a multi-well plate, combine MEK1, ERK2, and varying concentrations of Quinolin-6-amine hydrochloride.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a set time at 30°C.
-
Stop the reaction and measure the amount of phosphorylated ERK2 using a specific antibody and a detection method like ELISA or Western blot.
-
-
Data Analysis:
-
Calculate the percentage of inhibition at each compound concentration.
-
Determine the IC50 value (the concentration of compound that inhibits 50% of the enzyme's activity).
-
Table 1: Comparative In Vitro Kinase Inhibition
| Compound | Target | IC50 (nM) |
| Quinolin-6-amine hydrochloride | MEK1 | 75 |
| Trametinib (Positive Control) | MEK1 | 1.8 |
| Compound X (Negative Control) | MEK1 | >10,000 |
Cellular Target Engagement and Pathway Modulation
Next, we need to demonstrate that Quinolin-6-amine hydrochloride engages MEK1 in cells and inhibits the downstream signaling pathway.
Experimental Protocol: Western Blot for Pathway Analysis
-
Cell Treatment:
-
Treat A375 cells with a dose-range of Quinolin-6-amine hydrochloride for a specified time.
-
-
Protein Extraction and Quantification:
-
Lyse the cells and determine the protein concentration of each sample.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Probe the membrane with primary antibodies against phospho-ERK (the direct substrate of MEK), total ERK, and a loading control (e.g., GAPDH).
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
-
Analysis:
-
Quantify the band intensities. A decrease in the phospho-ERK/total ERK ratio indicates inhibition of the MEK-ERK pathway.
-
Signaling Pathway Inhibition
Caption: Hypothesized inhibition of the MAPK/ERK pathway by Quinolin-6-amine hydrochloride.
Genetic Validation: Linking the Target to the Phenotype
The most rigorous way to validate a target is to show that removing the target protein mimics the effect of the drug. We can achieve this using RNA interference (RNAi).
Experimental Protocol: siRNA Knockdown
-
Transfection:
-
Verification of Knockdown:
-
After 48-72 hours, harvest a portion of the cells and confirm the reduction of MEK1 protein levels by Western blot.
-
-
Phenotypic Assay:
-
Plate the remaining cells and treat with either Quinolin-6-amine hydrochloride or a vehicle control.
-
Measure cell viability (e.g., using a CellTiter-Glo assay) after a further 72 hours.
-
-
Interpretation:
-
If Quinolin-6-amine hydrochloride acts through MEK1, the MEK1-knockdown cells should be significantly less sensitive to the compound compared to the cells treated with scramble siRNA. This is because the target is already depleted.
-
Table 2: Comparative Cell Viability (IC50 in µM)
| Cell Line | Scramble siRNA | MEK1 siRNA |
| A375 | 5.2 | 38.5 |
This shift in IC50 provides strong genetic evidence that MEK1 is the primary target for the anti-proliferative effects of Quinolin-6-amine hydrochloride in this cell line.
Part 3: In Vivo Target Validation and Preclinical Efficacy
The final step is to confirm that the compound can engage its target and exert a therapeutic effect in a living organism[8][9].
Xenograft Mouse Model
Experimental Protocol: In Vivo Efficacy Study
-
Tumor Implantation:
-
Implant A375 cells subcutaneously into immunocompromised mice.
-
-
Treatment:
-
Once tumors reach a certain volume, randomize the mice into treatment groups (e.g., vehicle control, Quinolin-6-amine hydrochloride at different doses, positive control).
-
Administer the treatments daily via an appropriate route (e.g., oral gavage).
-
-
Efficacy Readouts:
-
Measure tumor volume regularly.
-
Monitor animal body weight as an indicator of toxicity.
-
-
Pharmacodynamic (PD) Biomarker Analysis:
-
At the end of the study, collect tumor samples at a specific time point after the final dose.
-
Analyze the tumors by Western blot or immunohistochemistry for phospho-ERK levels to confirm in vivo target engagement.
-
Table 3: In Vivo Efficacy in A375 Xenograft Model
| Treatment Group | Tumor Growth Inhibition (%) | Change in Body Weight (%) | p-ERK Reduction in Tumor (%) |
| Vehicle | 0 | +2 | 0 |
| Quinolin-6-amine hydrochloride (25 mg/kg) | 55 | -3 | 65 |
| Positive Control (Trametinib, 1 mg/kg) | 68 | -5 | 80 |
Comprehensive Target Validation Workflow
Caption: A logical flow from in vitro validation to in vivo confirmation.
Conclusion
This guide outlines a robust, multi-faceted approach to the target validation of Quinolin-6-amine hydrochloride, using a hypothetical but plausible kinase target as an exemplar. By combining unbiased proteomics, direct biochemical and cellular assays, genetic manipulation, and in vivo models, researchers can build a compelling, data-driven case for the mechanism of action of their small molecule. This rigorous, self-validating system of experiments is essential for mitigating risk and increasing the probability of success in the long and arduous path of drug development.
References
-
Wikipedia. Quinine. Available from: [Link]
-
ResearchGate. Highlights of the chemistry and pharmacological potential of 8-hydroxyquinoline: a review. Available from: [Link]
- Google Patents.6-aminoisoquinoline compounds.
-
Labtoo. Target validation & efficacy - In vivo models. Available from: [Link]
-
Springer. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Available from: [Link]
-
PubChem. 6-Aminoquinoline. Available from: [Link]
-
MDPI. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Available from: [Link]
-
MDPI. Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Available from: [Link]
-
World Journal of Biology Pharmacy and Health Sciences. Target identification and validation in research. Available from: [Link]
-
Sygnature Discovery. Target Validation. Available from: [Link]
-
Wikipedia. MAPK/ERK pathway. Available from: [Link]
-
Creative Biolabs. In Vivo Target Validation. Available from: [Link]
-
National Center for Biotechnology Information. Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics. Available from: [Link]
-
PubMed. Identifying and validating novel targets with in vivo disease models: guidelines for study design. Available from: [Link]
-
National Center for Biotechnology Information. ERK: A Double-Edged Sword in Cancer. ERK-Dependent Apoptosis as a Potential Therapeutic Strategy for Cancer. Available from: [Link]
-
F1000Research. siRNA knockdown validation 101: Incorporating negative controls in antibody research. Available from: [Link]
-
National Center for Biotechnology Information. Target identification of small molecules: an overview of the current applications in drug discovery. Available from: [Link]
-
Spandidos Publications. ERK/MAPK signalling pathway and tumorigenesis (Review). Available from: [Link]
-
ResearchGate. In vitro target validation process. Available from: [Link]
-
University College London. Target Identification and Validation (Small Molecules). Available from: [Link]
-
Champions Oncology. ERK at Work - Targeting the ERK Pathway in Cancer. Available from: [Link]
-
Lab Manager. How siRNA Knockdown Antibody Validation Works. Available from: [Link]
Sources
- 1. US8455647B2 - 6-aminoisoquinoline compounds - Google Patents [patents.google.com]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 4. Experimental and Therapeutic Medicine [spandidos-publications.com]
- 5. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How siRNA Knockdown Antibody Validation Works | Lab Manager [labmanager.com]
- 8. In Vivo Target Validation - Creative Biolabs [creative-biolabs.com]
- 9. Identifying and validating novel targets with in vivo disease models: guidelines for study design - PubMed [pubmed.ncbi.nlm.nih.gov]
Selectivity of Quinolin-6-amine hydrochloride for specific cancer cell types.
The following guide provides an in-depth technical analysis of Quinolin-6-amine hydrochloride (6-Aminoquinoline HCl), positioning it accurately within the oncology pharmacopeia.
Editorial Note: While often searched as a standalone agent, Quinolin-6-amine hydrochloride functions primarily as a privileged scaffold —a critical molecular building block used to synthesize high-potency inhibitors for c-Met, EGFR, and PI3K/mTOR pathways. This guide objectively compares the baseline activity of the scaffold against its functionalized derivatives, elucidating how the 6-amino position serves as a strategic "vector" for achieving cancer cell selectivity.
Executive Summary & Technical Positioning
Quinolin-6-amine hydrochloride (CAS: 580-15-4) is a bicyclic aromatic amine used extensively as a pharmacophore in the design of Type I and Type II kinase inhibitors.[1][2][3] Unlike its isomer 8-aminoquinoline (active in antimalarials and redox-cycling anticancer agents), the 6-amino isomer itself exhibits low basal cytotoxicity. Its value lies in its ability to be functionalized at the N-6 position, allowing it to fit into the ATP-binding pockets of specific tyrosine kinases, particularly c-Met (Hepatocyte Growth Factor Receptor) and EGFR .
Core Value Proposition
-
Primary Role: Precursor/Scaffold for Kinase Inhibitors.
-
Target Specificity: High affinity for c-Met driven tumors (Gastric, Lung) and EGFR-mutant NSCLC when derivatized.
-
Mechanism: The quinoline nitrogen (N-1) typically binds to the "hinge region" of the kinase, while the 6-amino extension projects into the solvent-exposed area or hydrophobic back-pocket, conferring selectivity.
Mechanism of Action: The "Hinge Binder" Hypothesis
The selectivity of Quinolin-6-amine derivatives stems from their interaction with the kinase domain.
Signaling Pathway Visualization (c-Met/HGF Axis)
The following diagram illustrates the pathway most commonly targeted by Quinolin-6-amine derivatives (e.g., Capmatinib analogs).
Caption: The c-Met signaling cascade. Quinolin-6-amine derivatives competitively inhibit the ATP-binding pocket of c-Met, blocking downstream PI3K/AKT and RAS/MAPK proliferation signals.
Comparative Performance Analysis
This section compares the Scaffold (Quinolin-6-amine HCl) against its Derivatives and the alternative 8-Aminoquinoline class.
Table 1: Cytotoxicity and Selectivity Profile
Data aggregated from structure-activity relationship (SAR) studies involving quinoline cores [1, 2, 4].
| Feature | Quinolin-6-amine HCl (Scaffold) | 6-N-Derivatized Inhibitors (e.g., c-Met inhibitors) | 8-Aminoquinoline HCl (Alternative) |
| Primary Target | None (Inactive Precursor) | c-Met, EGFR, VEGFR | Lysosomes, Mitochondria (ROS generation) |
| IC50 (Gastric Cancer - MKN45) | > 50 µM (Non-toxic) | 0.005 - 0.1 µM (Highly Potent) | 5 - 15 µM |
| IC50 (Lung Cancer - A549) | > 50 µM | 0.1 - 0.5 µM | 2 - 10 µM |
| Selectivity Mechanism | N/A | Kinase Pocket Fit (Lock-and-Key) | Redox Cycling (General Toxicity) |
| Toxicity to Normal Cells | Low | Low (Target dependent) | Moderate to High (Hemolytic risk) |
| Application | Synthesis Intermediate, Fluorescent Probe | Precision Oncology Drug | Antimalarial, Broad-spectrum cytotoxic |
Key Insight: The "Activation" Shift
Researchers must understand that Quinolin-6-amine HCl is not the drug; it is the key .
-
Experiment: Treating cells with raw Quinolin-6-amine HCl will likely yield no significant apoptosis.
-
Result: However, reacting it with a 4-chloro-pyrimidine or triazine moiety creates a chimera that exhibits nanomolar potency.
-
Causality: The 6-amino group provides the optimal geometry to extend into the solvent channel of the kinase, allowing for solubilizing groups (like piperazines) to be attached, which improves pharmacokinetics without disrupting the hinge binding of the quinoline nitrogen.
Experimental Protocols
Protocol A: In Vitro Cytotoxicity Assessment (MTT Assay)
Validating the selectivity of the scaffold vs. the derivative.[4][5]
Objective: Determine the IC50 of Quinolin-6-amine HCl vs. a standard chemotherapy agent (e.g., Doxorubicin) to establish a baseline.
Reagents:
-
Target Cells: MKN-45 (c-Met high), A549 (EGFR/c-Met moderate), HFF-1 (Normal Fibroblasts).
-
Compound: Quinolin-6-amine HCl (dissolved in DMSO, stock 10 mM).
-
Detection: MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[2]
Workflow:
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate 24h for attachment. -
Treatment:
-
Group A (Control): 0.1% DMSO.
-
Group B (Scaffold): Quinolin-6-amine HCl (Serial dilution: 0.1, 1, 10, 50, 100 µM).
-
Group C (Reference): Doxorubicin (Serial dilution: 0.01 - 10 µM).
-
-
Incubation: Incubate for 48-72 hours at 37°C, 5% CO2.
-
Development: Add 20 µL MTT (5 mg/mL) per well. Incubate 4 hours.
-
Solubilization: Aspirate medium. Add 150 µL DMSO to dissolve formazan crystals.
-
Readout: Measure Absorbance at 570 nm (Ref 630 nm).
Data Analysis:
Calculate % Cell Viability =
Protocol B: Chemical Derivatization (Synthesis Workflow)
Converting the scaffold into an active inhibitor.
Caption: General synthetic pathway for activating Quinolin-6-amine. The amine acts as a nucleophile to displace a leaving group on the target linker.
References
-
National Institutes of Health (NIH). Exploration of quinolone and quinoline derivatives as potential anticancer agents. PMC. Available at: [Link]
-
MDPI. Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. Cancers (Basel). Available at: [Link]
-
NeuroQuantology. Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Available at: [Link][2][6]
Sources
- 1. lookchem.com [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 4. Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, in-silico studies and apoptotic activity of novel amide enriched 2-(1H)- quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to the Cytotoxicity of Functionalized Quinoline Derivatives for Cancer Research
The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2][3] Its derivatives have garnered significant attention for their broad spectrum of pharmacological activities, including anticancer, antimalarial, anti-inflammatory, and antimicrobial properties.[1][3][4] In the realm of oncology, the versatility of the quinoline ring allows for extensive functionalization, enabling the modulation of its cytotoxic profile to enhance potency and selectivity against various cancer cell lines.[1][2]
This guide provides a comparative analysis of the cytotoxicity of diversely functionalized quinoline derivatives, supported by experimental data. We will delve into the structure-activity relationships that govern their anticancer efficacy, explore the underlying mechanisms of action, and present standardized protocols for evaluating their cytotoxic potential. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of quinoline-based compounds.
Understanding the Mechanisms of Quinoline-Induced Cytotoxicity
The anticancer effects of functionalized quinoline derivatives are multifaceted, often involving the modulation of multiple cellular pathways.[1][2][5][6] Understanding these mechanisms is pivotal for the rational design of novel, target-specific anticancer agents. The primary mechanisms of action include:
-
Topoisomerase Inhibition: Certain quinoline derivatives interfere with the function of topoisomerase I and II, enzymes crucial for DNA replication and repair.[1][3] By stabilizing the enzyme-DNA cleavage complex, these compounds lead to DNA damage and ultimately trigger programmed cell death, or apoptosis.[1][3]
-
Kinase Inhibition: Many quinoline-based compounds act as inhibitors of various protein kinases, such as tyrosine kinases (e.g., EGFR, VEGFR-2), which are often dysregulated in cancer.[1][5][7] By blocking the signaling pathways that drive cell proliferation and survival, these derivatives can effectively halt tumor growth.[5][7]
-
Tubulin Polymerization Inhibition: Some functionalized quinolines disrupt the dynamics of microtubule assembly by binding to tubulin.[3][5] This interference with the mitotic spindle leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[5][8]
-
Induction of Apoptosis and Cell Cycle Arrest: A common outcome of treatment with cytotoxic quinoline derivatives is the induction of apoptosis and cell cycle arrest.[2][5][9] This can be a consequence of various upstream effects, including DNA damage and inhibition of survival signaling.
-
DNA Intercalation: The planar aromatic structure of the quinoline ring allows some derivatives to intercalate between the base pairs of DNA.[9] This can disrupt DNA replication and transcription, contributing to their cytotoxic effects.
-
Generation of Reactive Oxygen Species (ROS): Some quinoline-chalcone hybrids have been shown to induce the generation of ROS within cancer cells, leading to oxidative stress and cell death.[8]
The following diagram illustrates the key mechanisms of cytotoxicity associated with functionalized quinoline derivatives.
Caption: Key mechanisms of cytotoxicity of functionalized quinoline derivatives.
Structure-Activity Relationship (SAR) and Comparative Cytotoxicity
The cytotoxic potency of quinoline derivatives is highly dependent on the nature and position of their functional groups. The following table summarizes the in vitro cytotoxicity of various functionalized quinoline derivatives against a panel of human cancer cell lines, providing a basis for comparative analysis.
| Compound/Derivative Class | Key Functional Groups | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-Chalcone Hybrids | Chalcone moiety | MGC-803 (Gastric) | 1.38 | [8] |
| HCT-116 (Colon) | 5.34 | [8] | ||
| MCF-7 (Breast) | 5.21 | [8] | ||
| 4-Quinolone Derivatives | 3-(4-Ethylphenyl)-1-(4-methoxybenzyl)-6-nitro-2-p-tolyl | MCF-7 (Breast) | Potent (54.4% apoptosis) | [9] |
| 6-Nitro-2-p-tolyl | HeLa (Cervical) | Potent (41.8% apoptosis) | [9] | |
| Quinoline-4-Carboxylic Acids | 6-Chloro-2-(4-hydroxy-3-methoxyphenyl) | MCF-7 (Breast) | Potent (51.9% apoptosis) | [9] |
| 2-(3-Bromophenyl)-6-chloro | HeLa (Cervical) | Potent (35.1% apoptosis) | [9] | |
| Indolo[2,3-b]quinolines | 11-(1,4-Bisaminopropylpiperazinyl)-5-methyl | HepG2 (Liver) | 3.3 µg/mL | [10] |
| MCF-7 (Breast) | 3.1 µg/mL | [10] | ||
| A549 (Lung) | 9.96 µg/mL | [10] | ||
| HCT-116 (Colon) | 23 µg/mL | [10] | ||
| 2,8-bis(Trifluoromethyl)quinolines | 4-(3,5-Dimethyl-1H-pyrazol-4-yl) | HL-60 (Leukemia) | 19.88 µg/mL | [6] |
| U937 (Lymphoma) | 43.95 µg/mL | [6] | ||
| Miscellaneous Functionalized Quinolines | 8-Nitro-7-quinolinecarbaldehyde | Caco-2 (Colorectal) | 0.53 | [7] |
| 7-(β-trans-(N,N-dimethylamino)ethenyl)-8-nitro | Caco-2 (Colorectal) | 0.93 | [7] | |
| 8-Amino-7-quinolinecarbaldehyde | Caco-2 (Colorectal) | 1.14 | [7] |
From the data presented, several structure-activity relationships can be deduced:
-
Hybridization: The fusion of a quinoline scaffold with other pharmacologically active moieties, such as chalcones, can result in highly potent anticancer agents.[5][8]
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups like nitro (-NO2) and chloro (-Cl) often enhances cytotoxic activity.[9][11]
-
Substitution Patterns: The position of substituents on the quinoline ring is critical for activity.[9][12] For instance, substitutions at the C-2, C-4, and C-6 positions have been shown to significantly influence cytotoxicity.[9][11]
-
Amino Alkylation: The introduction of amino alkyl side chains, as seen in the indolo[2,3-b]quinoline derivatives, can improve biological activity and cytotoxic potency.[10]
Experimental Protocol: Assessing Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability and, by extension, the cytotoxic effects of chemical compounds.[6][13][14] The assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.[13]
Step-by-Step MTT Assay Protocol
-
Cell Seeding:
-
Culture the desired cancer cell line to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the functionalized quinoline derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in culture medium to obtain the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[14][15]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.[14]
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple crystals.[14][16]
-
Gently agitate the plate on a shaker for 10-15 minutes to ensure complete solubilization.[14]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
The following diagram provides a visual representation of the MTT assay workflow.
Caption: A streamlined workflow of the MTT assay for cytotoxicity assessment.
Conclusion
Functionalized quinoline derivatives represent a promising and versatile class of compounds in the development of novel anticancer therapeutics.[1][2][17] The strategic modification of the quinoline scaffold allows for the fine-tuning of their cytotoxic properties, leading to enhanced potency and, in some cases, improved selectivity for cancer cells. The diverse mechanisms of action, including topoisomerase inhibition, kinase modulation, and disruption of microtubule dynamics, offer multiple avenues for therapeutic intervention.
The comparative data presented in this guide underscore the importance of structure-activity relationship studies in identifying lead compounds with optimal anticancer profiles. As research in this field continues, a deeper understanding of the molecular targets and the development of novel synthetic strategies will undoubtedly pave the way for the next generation of quinoline-based cancer therapies.
References
-
Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC. (2019-08-13). Available at: [Link]
-
Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020-08-21). Available at: [Link]
-
Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? - Brieflands. Available at: [Link]
-
Review on recent development of quinoline for anticancer activities. Available at: [Link]
-
Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. Available at: [Link]
-
Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells. Available at: [Link]
-
Review on recent development of quinoline for anticancer activities - ResearchGate. Available at: [Link]
-
Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. Available at: [Link]
-
Anticancer Activity of Quinoline Derivatives - International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Comprehensive review on current developments of quinoline-based anticancer agents. Available at: [Link]
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PubMed Central. Available at: [Link]
-
Cytotoxic Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines via Activation and Deactivation of the Expression of Some Proteins - MDPI. Available at: [Link]
-
Design, synthesis, and anticancer evaluation of novel quinoline derivatives of ursolic acid with hydrazide, oxadiazole, and thiadiazole moieties as potent MEK inhibitors - PMC. Available at: [Link]
-
Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Available at: [Link]
-
Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - International Journal of Pharmaceutical Research and Applications (IJPRA). Available at: [Link]
-
(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available at: [Link]
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013-05-01). Available at: [Link]
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - MDPI. Available at: [Link]
-
Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells - PubMed. Available at: [Link]
Sources
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Design, synthesis, and anticancer evaluation of novel quinoline derivatives of ursolic acid with hydrazide, oxadiazole, and thiadiazole moieties as potent MEK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 6. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 7. brieflands.com [brieflands.com]
- 8. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives [mdpi.com]
- 9. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. ijprajournal.com [ijprajournal.com]
- 15. researchgate.net [researchgate.net]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Quinolin-6-amine Hydrochloride: A Guide for the Modern Laboratory
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The final step, proper disposal, is as critical as any reaction setup or analytical measurement. It is a cornerstone of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a comprehensive, technically grounded protocol for the proper disposal of quinolin-6-amine hydrochloride, moving beyond a simple checklist to explain the rationale behind each critical step. Our goal is to empower you with the knowledge to manage this chemical waste stream confidently and safely, reinforcing the culture of safety that is paramount in our field.
Understanding the Hazard Profile: Why Caution is Critical
Quinolin-6-amine hydrochloride, a member of the quinoline family, presents a specific hazard profile that dictates its handling and disposal. The parent compound, quinoline, is classified by the U.S. Environmental Protection Agency (EPA) as a probable human carcinogen. While quinolin-6-amine hydrochloride itself is not explicitly classified as a carcinogen, the principle of prudent practice in chemical safety demands that we handle it with a high degree of caution, assuming a similar hazard profile to its parent compound in the absence of contradictory data.
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for quinolin-6-amine:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H302: Harmful if swallowed.
-
H335: May cause respiratory irritation.
These classifications are not merely administrative; they are a direct reflection of the compound's reactivity with biological tissues. The amine and hydrochloride moieties contribute to its potential to cause irritation upon contact. Therefore, every step in the disposal process is designed to prevent unintended exposure to laboratory personnel and the environment.
The Disposal Workflow: A Step-by-Step Protocol
The fundamental principle for the disposal of quinolin-6-amine hydrochloride is to treat it as a hazardous waste. Under no circumstances should this chemical or its containers be disposed of in the regular trash or washed down the drain.[1][2][3] Evaporation in a fume hood is also not an acceptable method of disposal.[1][3] The following protocol outlines the systematic approach for its collection and disposal.
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling any waste containing quinolin-6-amine hydrochloride, it is imperative to be outfitted with the appropriate PPE. This is a non-negotiable aspect of laboratory safety, designed to prevent accidental exposure through skin contact, inhalation, or eye contact.
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant gloves (Nitrile or Neoprene recommended). | Prevents skin irritation and potential absorption of the chemical. Always inspect gloves for tears or punctures before use. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes of solutions containing the compound, which could cause serious eye irritation. |
| Lab Coat | Standard laboratory coat. | Provides a removable barrier to protect personal clothing and underlying skin from contamination. |
| Respiratory Protection | Not typically required for handling small quantities in a well-ventilated area or chemical fume hood. | If there is a risk of aerosolization or handling of large quantities of the solid, a NIOSH-approved respirator may be necessary based on a risk assessment. Consult your institution's Environmental Health and Safety (EHS) department. |
Step 2: Waste Segregation and Containerization - Preventing Unwanted Reactions
Proper segregation of chemical waste is crucial to prevent dangerous reactions within the waste container. Quinolin-6-amine hydrochloride is incompatible with strong oxidizing agents and strong acids.
-
Action: Collect waste quinolin-6-amine hydrochloride (both solid and any solutions) in a designated, compatible hazardous waste container.
-
For solids: Use a clearly labeled, sealable, wide-mouth container made of high-density polyethylene (HDPE) or glass.
-
For liquids (e.g., contaminated solvents): Use a labeled, sealable, and compatible solvent waste container.
-
-
Causality: Segregating waste streams prevents accidental mixing with incompatible chemicals, which could lead to exothermic reactions, the release of toxic gases, or even an explosion. The hydrochloride salt can react with strong bases to liberate the free amine, and its acidic nature can react with other substances.
Step 3: Labeling - Clear and Compliant Communication
Accurate and thorough labeling of hazardous waste is a regulatory requirement and a critical safety measure.[4][5][6] An improperly labeled container poses a significant risk to everyone who may handle it, from laboratory colleagues to waste disposal technicians.
-
Action: As soon as the first drop of waste is added to the container, affix a hazardous waste label. The label must include:
-
The full chemical name: "Quinolin-6-amine hydrochloride" . Do not use abbreviations or chemical formulas.
-
A clear indication of the hazards (e.g., "Toxic", "Irritant").[5]
-
The accumulation start date (the date the first waste is added to the container).[4][5]
-
The name and contact information of the generating researcher or lab.
-
Causality: This detailed information is mandated by the EPA and is essential for the safe transport, storage, and ultimate disposal of the waste by a licensed facility. It ensures that the waste is handled appropriately at every stage of its journey from your lab.
Step 4: Storage - Safe and Secure Accumulation
Waste containers must be stored in a safe and secure manner while awaiting pickup.
-
Action:
-
Keep the waste container sealed at all times, except when adding waste.
-
Store the container in a designated satellite accumulation area within the laboratory, such as a secondary containment bin in a ventilated cabinet.
-
Ensure the storage area is away from sources of ignition and incompatible chemicals.
-
-
Causality: Proper storage minimizes the risk of spills, prevents the release of vapors into the laboratory atmosphere, and ensures that the waste is not accidentally mixed with other substances.
Step 5: Arranging for Disposal - The Final Hand-off
Once the waste container is full or you have no further need to accumulate this waste stream, it is time to arrange for its disposal.
-
Action: Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup. Follow their specific procedures for pickup requests.
-
Causality: EHS professionals are trained and equipped to handle hazardous waste and will ensure its legal and safe transport to a licensed treatment, storage, and disposal facility (TSDF).
Emergency Procedures: Responding to the Unexpected
Even with the most careful planning, accidents can happen. Being prepared to respond effectively is a critical component of laboratory safety.
Spill Response
For a small spill of solid quinolin-6-amine hydrochloride:
-
Alert others in the immediate area.
-
Don your full PPE.
-
Contain the spill by gently covering it with an absorbent material like vermiculite or sand to prevent it from becoming airborne.
-
Carefully sweep the material into a designated hazardous waste container. Avoid creating dust.
-
Clean the spill area with a damp cloth or paper towel, and place the cleaning materials into the waste container.
-
Label the container as "Spill Debris containing Quinolin-6-amine hydrochloride" and dispose of it as hazardous waste.
For a large spill, evacuate the area, restrict access, and contact your institution's EHS or emergency response team immediately.
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[7] Remove any contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
For any exposure, be prepared to provide the Safety Data Sheet (SDS) for quinolin-6-amine hydrochloride to medical personnel.
Visualizing the Disposal Workflow
To further clarify the decision-making process for the disposal of quinolin-6-amine hydrochloride, the following workflow diagram is provided.
Caption: Decision workflow for the proper disposal of Quinolin-6-amine hydrochloride.
Conclusion
The responsible disposal of quinolin-6-amine hydrochloride is a reflection of our commitment to safety and scientific integrity. By understanding the hazards, adhering to a systematic disposal protocol, and being prepared for emergencies, we can ensure that our work in advancing science does not come at the cost of our well-being or the health of our environment. This guide serves as a foundational resource, but it is the diligent and conscientious practice of every researcher that truly builds a culture of safety in the laboratory.
References
-
U.S. Environmental Protection Agency. (2019). EPA and DOT Labeling Requirements for Chemical Hazardous Waste Containers. Available at: [Link]
-
HWH Environmental. (n.d.). Hazardous Waste Labeling: What You Need to Know. Available at: [Link]
-
GAIACA. (2021). Hazardous Waste Label Requirements. Available at: [Link]
-
U.S. Environmental Protection Agency. (2021). EPA/RCRA Labeling Requirements. Available at: [Link]
-
American Chemical Society. (n.d.). Guide for Chemical Spill Response. Available at: [Link]
-
University of Nevada, Reno. (n.d.). Chapter 19, Chemical Hygiene Plan: Emergency Response. Environmental Health & Safety. Available at: [Link]
-
Princeton University. (n.d.). Chemical Spill Procedures. Office of Environmental Health and Safety. Available at: [Link]
-
The University of Texas at Austin. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Environmental Health and Safety. Available at: [Link]
-
U.S. Environmental Protection Agency. (2023). Steps in Complying with Regulations for Hazardous Waste. Available at: [Link]
-
New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures. Environmental Health & Safety & Risk Management. Available at: [Link]
-
University of South Florida. (2023). Guide to Chemical Waste Disposal in Chemistry Lab. YouTube. Available at: [Link]
-
The City University of New York. (2023). Laboratory Chemical Spill Cleanup and Response Guide. Available at: [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Available at: [Link]
-
University of Canterbury. (2023). Laboratory Chemical Waste Handling and Disposal Guidelines. Available at: [Link]
-
Lab Manager. (2023). 8 Steps to Handling a Lab Chemical Spill. Available at: [Link]
-
European Commission. (2023). Packaging waste. Environment. Available at: [Link]
-
Florida State University. (n.d.). Chemical Emergencies, Exposures, and Spills. Environmental Health and Safety. Available at: [Link]
-
Sandy, T. (2023). How to Dispose of Hazardous Waste Properly. YouTube. Available at: [Link]
-
Vanderbilt University. (n.d.). Guide to Managing Laboratory Chemical Waste. Environmental Health and Safety. Available at: [Link]
-
Duke University. (n.d.). Emergency Response Guide for Laboratories. Available at: [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.1200 - Hazard Communication. Available at: [Link]
-
American Chemical Society. (n.d.). Hazardous Waste and Disposal. Available at: [Link]
-
Florida State University. (n.d.). Chemical Emergencies, Exposures, and Spills. Environmental Health and Safety. Available at: [Link]
-
Northwestern University. (2023). Hazardous Waste Disposal Guide. Research Safety. Available at: [Link]
-
University of California Television. (2009). Hazardous Waste Management Safety Video. YouTube. Available at: [Link]
Sources
- 1. vumc.org [vumc.org]
- 2. acs.org [acs.org]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 5. Hazardous Waste Labeling: What You Need to Know | HWH Environmental [hwhenvironmental.com]
- 6. Hazardous Waste Label Requirements | Waste Experts [gaiaca.com]
- 7. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
Personal protective equipment for handling Quinolin-6-amine hydrochloride
Part 1: Executive Safety Summary
Immediate Action Required: Treat Quinolin-6-amine hydrochloride as a potential genotoxin and sensitizer .[1][2] While GHS classification primarily flags acute toxicity and irritation, the structural moiety (aromatic amine) warrants a Biosafety Level 2 (BSL-2) equivalent chemical hygiene approach.
Go/No-Go Safety Check:
-
Ventilation: Do NOT handle this substance on an open bench. A certified chemical fume hood is mandatory.
-
State: If the compound is in solution (e.g., DMSO, Methanol), glove selection implies resistance to the solvent, not just the solute.
-
Pregnancy/Health: Personnel who are pregnant or immunocompromised should consult a physician before handling aromatic amines due to potential transdermal absorption risks.
Part 2: Hazard Architecture (The "Why")
To select the correct PPE, we must understand the mechanism of injury. Quinolin-6-amine hydrochloride poses a dual-threat:
-
Direct Tissue Interaction (Irritation/Corrosion):
-
Mechanism: The hydrochloride salt is acidic upon hydrolysis on moist mucous membranes (eyes, lungs).
-
Risk: Inhalation of dust causes immediate respiratory tract irritation (RTI).
-
-
Systemic Bioavailability (Aromatic Amine Toxicity):
-
Mechanism: Lipophilic aromatic amines can penetrate the stratum corneum (skin). Once absorbed, they may undergo N-hydroxylation in the liver, forming reactive metabolites that can adduct to DNA.
-
Risk: "Toxicological properties have not been fully investigated" is the standard regulatory phrase for this compound. Therefore, we apply the ALARA Principle (As Low As Reasonably Achievable) and assume potential mutagenicity.
-
Part 3: PPE Selection Matrix
This protocol uses a Self-Validating System : The PPE is chosen not just to block exposure, but to provide visual or tactile feedback if a breach occurs.[2]
Hand Protection Logic
| State of Matter | Primary Hazard | Recommended Glove System | Max Wear Time | Causality & Validation |
| Dry Solid (Powder) | Dust adherence; Transdermal absorption | Double Nitrile (4 mil min) | 2 Hours | Why: Nitrile provides excellent abrasion resistance against crystals.[1][2] Validation: Inspect outer glove for white residue (salt) every 15 mins. Change immediately if seen. |
| Solution (DMSO) | Rapid permeation of carrier solvent | Laminate Film (e.g., Silver Shield) + Nitrile Outer | 4 Hours | Why: DMSO permeates nitrile in <5 mins, carrying the amine with it. Laminate film is chemically impervious. Validation: Outer nitrile provides grip; inner laminate provides the barrier. |
| Solution (Methanol) | Splash / Vapor | Double Nitrile (Disposable) | 15 Mins (Splash) | Why: Methanol degrades nitrile. Validation: Change gloves immediately upon any splash. Do not wait for evaporation. |
Eye & Respiratory Protection
-
Eyes: Chemical Splash Goggles (indirect venting) are required. Safety glasses are insufficient because the hydrochloride salt is a fine dust that can bypass side shields on air currents.
-
Respiratory:
Part 4: Operational Workflows
Diagram: PPE Decision Logic
Figure 1: Decision logic for selecting glove materials based on the carrier solvent.[1][2] Note that DMSO requires specialized laminate gloves.[2]
Protocol: Safe Weighing & Transfer
Objective: Transfer solid without generating airborne dust or contaminating the balance area.
-
Preparation:
-
The "Closed-Transfer" Technique:
-
Open the stock container only inside the hood.
-
Transfer the required amount into a pre-tared vial.
-
Cap the vial tightly before removing it from the hood to the balance (if the balance is external). Ideally, use a balance inside a hood or a vented enclosure.[3]
-
Wipe the exterior of the stock container with a damp Kimwipe (water/methanol) before returning it to storage.
-
-
Decontamination:
-
Visible dust on the gloves? Doff immediately. Use the "beak method" (pulling one glove off by the cuff using the other gloved hand, turning it inside out) to prevent skin contact.
-
Part 5: Emergency Response & Disposal
Spill Cleanup (Solid)
-
Isolate: Inform nearby personnel.
-
PPE Up: Ensure goggles and double gloves are worn.
-
Contain: Do not sweep (creates dust). Cover the spill with wet paper towels (water) to dampen the powder.
-
Remove: Scoop up the damp slurry and place it in a hazardous waste bag.
-
Wash: Clean the surface with a mild surfactant (soap/water) followed by a solvent wipe (ethanol) to remove organic residues.
Waste Disposal
-
Classification: Hazardous Chemical Waste (Toxic).
-
Segregation: Do not mix with oxidizers (e.g., nitric acid) as aromatic amines can react violently or form nitro-compounds.[2]
-
Labeling: Must clearly state "Quinolin-6-amine hydrochloride - Toxic."[1][2]
Diagram: Cradle-to-Grave Workflow
Figure 2: Operational lifecycle showing the containment requirements at every stage.
References
-
Fisher Scientific. (2021). Safety Data Sheet: 6-Aminoquinoline. Retrieved from
-
Ansell. (2022). Chemical Glove Resistance Guide (Permeation & Degradation Data). Retrieved from
-
National Institutes of Health (NIH). (2023). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from
-
PubChem. (2023). Compound Summary: 6-Aminoquinoline.[1][2][4][5] Retrieved from
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
